molecular formula C8H7Cl2NO2 B3058284 2-(6-Amino-2,3-dichlorophenyl)acetic acid CAS No. 887584-71-6

2-(6-Amino-2,3-dichlorophenyl)acetic acid

Cat. No.: B3058284
CAS No.: 887584-71-6
M. Wt: 220.05 g/mol
InChI Key: WWDJCHBQVFGTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-2,3-dichlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-2,3-dichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDJCHBQVFGTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652171
Record name (6-Amino-2,3-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-71-6
Record name 6-Amino-2,3-dichlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887584-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Amino-2,3-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(6-Amino-2,3-dichlorophenyl)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of significant interest within pharmaceutical research and development. This document delineates its chemical structure, physicochemical properties, and its contextual relevance, particularly as a derivative or potential impurity related to major pharmaceutical compounds. We will explore its synthesis, analytical characterization, and known biological significance. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and quality control.

Introduction: Contextualizing a Niche Phenylacetic Acid Derivative

While not as ubiquitous as its structural relatives, this compound holds a crucial position in the landscape of pharmaceutical analysis and synthesis. Its structure bears a close resemblance to that of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This relationship underscores its importance primarily as a reference standard for impurities and related compounds that may arise during the synthesis or degradation of Diclofenac.[3][4] Understanding the properties and behavior of such compounds is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[] This guide will synthesize the available technical data to provide a holistic view of this molecule.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation of all further chemical and biological investigation.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇Cl₂NO₂

  • InChI Key: A unique, non-proprietary identifier for this chemical substance is BIILIFHAKJGBSB-UHFFFAOYSA-N.[6]

  • SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N[6]

The structure consists of a phenylacetic acid backbone. The phenyl ring is substituted with two chlorine atoms at positions 2 and 3, and an amino group at position 6. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various experimental and physiological conditions, from solubility in analytical solvents to its potential absorption in biological systems.

PropertyValueSource
Molecular Weight 220.05 g/mol [7]
Appearance White to yellow solid[6]
CAS Number 318270-11-0[6]
Melting Point 302-310°C (decomposes) (for the related compound Diclofenac Potassium)[8]
Solubility Data not widely available, but expected to have low solubility in water and higher solubility in organic solvents like methanol and DMSO.

Note: Specific experimental data for this compound is sparse. Some properties are inferred from structurally similar compounds like Diclofenac and other phenylacetic acid derivatives.[9]

Synthesis and Industrial Relevance

The primary relevance of this compound is as a potential impurity or a synthetic intermediate in the production of other APIs, such as Diclofenac.[3][10] Its formation could occur through side reactions or as a degradation product.

The synthesis of the closely related Diclofenac often involves the coupling of 2,6-dichloroaniline with a phenylacetic acid derivative.[11][12] Variations in reaction conditions, starting material purity, or the presence of competing reaction pathways could theoretically lead to the formation of various isomers and related substances, including the title compound.

Below is a conceptual workflow illustrating the quality control process where such an impurity would be identified.

QC_Workflow cluster_synthesis API Synthesis cluster_analysis Analytical Quality Control cluster_decision Batch Disposition Raw_Materials Raw Materials (e.g., 2,6-dichloroaniline) Synthesis Chemical Synthesis (Coupling Reaction) Raw_Materials->Synthesis Crude_API Crude API Product (e.g., Diclofenac) Synthesis->Crude_API Sampling Sampling Crude_API->Sampling Batch Sample HPLC_Analysis Impurity Profiling (HPLC/UHPLC) Sampling->HPLC_Analysis Impurity_ID Impurity Identification (e.g., MS, NMR) HPLC_Analysis->Impurity_ID Peak > Threshold Quantification Quantification Impurity_ID->Quantification Identify Target Impurity (this compound) Specification_Check Compare to Specification Quantification->Specification_Check Release Batch Release Specification_Check->Release Pass Reject Batch Reject/Reprocess Specification_Check->Reject Fail

Caption: Conceptual workflow for API quality control and impurity analysis.

Analytical Characterization

The accurate detection and quantification of this compound, especially at trace levels within a complex mixture, requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice.[13][14]

Protocol: Reversed-Phase HPLC for Impurity Profiling

This protocol provides a general framework for the separation of phenylacetic acid derivatives. Optimization is required for specific applications.

1. Objective: To separate the main API from related impurities, including this compound.

2. Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid[13]
  • Mobile Phase B: Acetonitrile with 0.1% TFA or Acetic Acid[13]
  • Reference standards for the API and known impurities

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm or MS scan
  • Gradient Program:
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Linear gradient to 5% A, 95% B
  • 25-30 min: Hold at 5% A, 95% B
  • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

4. Causality and Rationale:

  • C18 Column: The nonpolar stationary phase is effective for retaining the phenylacetic acid derivatives.
  • Acidified Mobile Phase: The addition of an acid like TFA improves peak shape by preventing the ionization of silanol groups on the silica support and ensuring the carboxylic acid group of the analyte is protonated.
  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content mobile phase is necessary to elute compounds with a wide range of polarities, from more polar impurities to the less polar main API.[15]
  • Derivatization: For chiral analysis or to enhance detection sensitivity, pre-column derivatization with reagents like Marfey's reagent (L-FDAA) or o-phthaldialdehyde (OPA) can be employed to form diastereomers or fluorescent adducts.[14][16]

Biological and Toxicological Significance

Currently, there is limited publicly available data on the specific biological activity or toxicological profile of this compound itself. However, as an amino acid derivative, it belongs to a class of compounds with diverse biological roles.

Given its structural similarity to Diclofenac, a potent COX-1 and COX-2 inhibitor, it would be a reasonable hypothesis for initial toxicological screening to investigate its potential for similar effects, such as gastrointestinal or cardiovascular risks.[2][] However, without direct experimental evidence, this remains speculative. The primary concern from a drug development perspective is its status as a potential impurity, which necessitates its control within strict limits defined by regulatory bodies like the FDA and international pharmacopoeias to ensure patient safety.[3]

Conclusion

This compound is a specialized chemical entity whose importance is intrinsically linked to the quality control of major pharmaceutical products like Diclofenac. While not a therapeutic agent in its own right, its study is crucial for analytical chemists and pharmaceutical scientists. A thorough understanding of its properties and the methods for its detection and quantification are essential components of modern drug development, ensuring that APIs meet the rigorous standards of purity and safety required for clinical use. Future research could focus on elucidating its specific biological activities and developing more sensitive analytical methods for its detection.

References

  • SynThink. Diclofenac EP Impurities & USP Related Compounds. Available from: [Link]

  • Pharmaffiliates. Diclofenac-impurities. Available from: [Link]

  • Veeprho. Diclofenac Impurities and Related Compound. Available from: [Link]

  • American Elements. 2-Amino-2-(2,3-dichlorophenyl)acetic Acid | CAS 318270-11-0. Available from: [Link]

  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS.
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904. Available from: [Link]

  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
  • Alazawy, R. A., Ebrahim, A. A., & Alkhafaji, S. L. (2019). Chemical structure of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (diclofenac, C14H11Cl2NO2).
  • Protein Data Bank Japan. PDBj Mine: Chemie - DIF - 2-[2,6-DICHLOROPHENYL)AMINO]BENZENEACETIC ACID. Available from: [Link]

  • Google Patents. US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same.
  • Google Patents. HU202826B - Process for producing (2,6-dichloro-phenyl)-amino-phenyl-acetic acid derivatives.
  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available from: [Link]

Sources

The Linchpin of a Selective COX-2 Inhibitor: A Technical Guide to the Role of 2-(6-Amino-2,3-dichlorophenyl)acetic Acid in Lumiracoxib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of 2-(6-Amino-2,3-dichlorophenyl)acetic acid as the central building block in the synthesis of Lumiracoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. We will explore the strategic importance of this key intermediate, dissect the chemical logic underpinning its synthesis, and provide a comprehensive overview of its transformation into the final active pharmaceutical ingredient (API). This document is designed to provide not just a procedural overview, but a deep understanding of the causality behind the synthetic choices, empowering researchers in the field of medicinal chemistry and drug development.

Introduction: Lumiracoxib and the Quest for Selective COX-2 Inhibition

Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is a critical attribute, as the COX-2 isozyme is primarily associated with inflammation and pain, while the COX-1 isozyme plays a crucial role in maintaining the integrity of the gastrointestinal lining and platelet function. By selectively targeting COX-2, Lumiracoxib aims to provide effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.

The chemical structure of Lumiracoxib, 2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl]acetic acid, is distinct from other COX-2 inhibitors. It is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs.[2] The synthesis of such a precisely substituted molecule hinges on the availability of key, well-defined intermediates. Among these, this compound emerges as a linchpin, providing the core phenylacetic acid scaffold with the necessary amino and chloro substituents in the correct regiochemical arrangement for the subsequent crucial C-N bond formation.

The Strategic Importance of this compound

The molecular architecture of this compound is pre-organized with several key features that are instrumental in the efficient construction of Lumiracoxib:

  • The Phenylacetic Acid Moiety: This forms the acidic pharmacophore of Lumiracacoxib, which is crucial for its interaction with the active site of the COX-2 enzyme.

  • The Amino Group: This functional group serves as the reactive handle for the critical C-N coupling reaction with a suitably substituted aryl halide, forming the diarylamine core of Lumiracoxib.

  • The Dichloro Substitution Pattern: The chlorine atoms on the phenyl ring play a significant role in modulating the electronic properties and conformational preferences of the final drug molecule, contributing to its high selectivity for the COX-2 enzyme.

The synthesis of this key intermediate, therefore, represents a critical phase in the overall manufacturing process of Lumiracoxib, demanding a robust and efficient synthetic strategy.

Synthesis of the Core Intermediate: A Plausible Retrosynthetic Analysis

A comprehensive, publicly available, step-by-step synthesis of this compound is not extensively detailed in a single source. However, by applying established principles of organic synthesis and drawing parallels from related transformations, a logical and plausible synthetic pathway can be proposed. The following sections will outline a potential synthetic route, grounded in well-established chemical reactions.

A plausible retrosynthetic analysis for this compound is depicted below. The primary disconnection is the hydrolysis of a nitrile, a common and reliable method for the synthesis of carboxylic acids. The nitrile itself can be formed from a corresponding benzyl halide, which in turn can be synthesized from a substituted toluene derivative. The critical amino group can be introduced via nitration followed by reduction.

Retrosynthesis Target This compound Nitrile 2-(6-Amino-2,3-dichlorophenyl)acetonitrile Target->Nitrile Nitrile Hydrolysis BenzylHalide 1-(Bromomethyl)-3,4-dichloro-2-nitrobenzene Nitrile->BenzylHalide Cyanation Toluene 3,4-Dichloro-2-nitrotoluene BenzylHalide->Toluene Benzylic Bromination StartingMaterial 3,4-Dichlorotoluene Toluene->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Experimental Considerations

Based on the retrosynthetic analysis, a forward synthesis can be outlined. Each step will be discussed with considerations for reaction conditions and the underlying chemical principles.

Step 1: Nitration of 3,4-Dichlorotoluene

The synthesis would logically commence with the nitration of commercially available 3,4-dichlorotoluene. This electrophilic aromatic substitution introduces the nitro group, which will later be reduced to the key amino functionality.

  • Reaction: 3,4-Dichlorotoluene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Causality of Experimental Choices: The use of a strong acid mixture is necessary to generate the highly electrophilic nitronium ion (NO₂⁺), which is required to overcome the deactivating effect of the two chlorine atoms on the aromatic ring. The reaction temperature must be carefully controlled to prevent over-nitration and ensure regioselectivity. The nitro group is directed to the position ortho to the methyl group and meta to the chlorine atoms due to the directing effects of these substituents.

Step 2: Benzylic Bromination

The methyl group of the resulting 3,4-dichloro-2-nitrotoluene is then converted to a bromomethyl group, a versatile precursor for nucleophilic substitution.

  • Reaction: The nitrated toluene derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

  • Causality of Experimental Choices: This is a free-radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS to form the product and propagate the chain. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is typical for such reactions.

Step 3: Cyanation to Form the Acetonitrile Derivative

The benzylic bromide is then converted to the corresponding acetonitrile. This step introduces the carbon atom that will become the carboxylic acid group.

  • Reaction: 1-(Bromomethyl)-3,4-dichloro-2-nitrobenzene is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF.

  • Causality of Experimental Choices: This is a classic Sₙ2 reaction where the cyanide ion acts as a nucleophile, displacing the bromide ion. Polar aprotic solvents are used to solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the reaction.

Step 4: Reduction of the Nitro Group

The nitro group is now reduced to an amino group, unmasking the key functionality for the subsequent coupling reaction.

  • Reaction: The nitroacetonitrile derivative is reduced using a variety of methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid or iron in acetic acid).

  • Causality of Experimental Choices: Catalytic hydrogenation is often a clean and efficient method for nitro group reduction. However, the choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, tin(II) chloride is effective for the selective reduction of nitro groups in the presence of other reducible functionalities.

Step 5: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step in the synthesis of the key intermediate is the hydrolysis of the nitrile group to a carboxylic acid.

  • Reaction: 2-(6-Amino-2,3-dichlorophenyl)acetonitrile is hydrolyzed under either acidic or basic conditions.[3][4] For example, refluxing with aqueous hydrochloric acid or sodium hydroxide solution followed by acidification will yield the desired carboxylic acid.[5][6]

  • Causality of Experimental Choices: Both acid and base-catalyzed hydrolysis proceed via the formation of an intermediate amide.[4] In acidic hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The choice between acidic and basic conditions may depend on the stability of the rest of the molecule to the reaction conditions.

Conversion of the Key Intermediate to Lumiracoxib: The Crucial C-N Coupling

With the core intermediate, this compound, in hand, the final and most critical step in the synthesis of Lumiracoxib is the formation of the diarylamine linkage. This is typically achieved through a cross-coupling reaction.

Lumiracoxib_Synthesis Intermediate This compound Catalyst Palladium or Copper Catalyst + Ligand + Base Intermediate->Catalyst ArylHalide 1-Chloro-2-fluoro-4-methylbenzene ArylHalide->Catalyst Lumiracoxib Lumiracoxib Catalyst->Lumiracoxib Buchwald-Hartwig or Ullmann Coupling

Caption: Final C-N coupling step in the synthesis of Lumiracoxib.

Two of the most prominent methods for this type of transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[7] This reaction has become a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and broad substrate scope.[8]

  • Reaction: this compound is coupled with 1-chloro-2-fluoro-4-methylbenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Causality of Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, which include oxidative addition, amine coordination and deprotonation, and reductive elimination. The base is required to deprotonate the amine, making it a more potent nucleophile.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction.[9] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool in organic synthesis, particularly for certain substrates.[10][11]

  • Reaction: this compound is reacted with 1-chloro-2-fluoro-4-methylbenzene in the presence of a copper catalyst (e.g., CuI, Cu₂O), often with a ligand (e.g., phenanthroline, diamines), and a base in a high-boiling polar solvent.

  • Causality of Experimental Choices: The copper catalyst facilitates the coupling of the deprotonated amine with the aryl halide. The use of ligands can often allow for milder reaction conditions and improved yields. The high temperatures are typically necessary to drive the reaction to completion.

Data Presentation

Table 1: Key Intermediates and Reagents in Lumiracoxib Synthesis

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
3,4-DichlorotolueneC₇H₆Cl₂161.03Starting Material
3,4-Dichloro-2-nitrotolueneC₇H₅Cl₂NO₂206.03Nitrated Intermediate
1-(Bromomethyl)-3,4-dichloro-2-nitrobenzeneC₇H₄BrCl₂NO₂284.92Benzylic Bromide Intermediate
2-(2,3-Dichloro-6-nitrophenyl)acetonitrileC₈H₄Cl₂N₂O₂231.04Acetonitrile Intermediate
2-(6-Amino-2,3-dichlorophenyl)acetonitrileC₈H₆Cl₂N₂201.06Reduced Acetonitrile Intermediate
This compoundC₈H₇Cl₂NO₂220.05Key Intermediate
1-Chloro-2-fluoro-4-methylbenzeneC₇H₆ClF144.57Coupling Partner
LumiracoxibC₁₅H₁₃ClFNO₂293.72Final Active Pharmaceutical Ingredient (API)

Experimental Protocols

While specific, validated industrial protocols are proprietary, the following represents a generalized, illustrative experimental workflow based on the discussed synthetic steps. Note: These are for informational purposes only and should be adapted and optimized with appropriate laboratory safety precautions.

Synthesis of this compound
  • Nitration: To a cooled (0-5 °C) mixture of 3,4-dichlorotoluene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC), then poured onto ice and the solid product is filtered, washed, and dried.

  • Bromination: The nitrated product is dissolved in a suitable solvent (e.g., carbon tetrachloride) and N-bromosuccinimide and a catalytic amount of a radical initiator are added. The mixture is refluxed until the reaction is complete. The solvent is removed under reduced pressure, and the crude product is purified.

  • Cyanation: The benzylic bromide is dissolved in a polar aprotic solvent (e.g., DMSO) and sodium cyanide is added. The mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then poured into water and the product is extracted with an organic solvent.

  • Reduction: The nitroacetonitrile is dissolved in a suitable solvent (e.g., ethanol) and a reducing agent (e.g., SnCl₂ in HCl) is added. The reaction is stirred until the reduction is complete. The product is isolated by neutralization and extraction.

  • Hydrolysis: The aminoacetonitrile is refluxed in an aqueous acid (e.g., 6M HCl) for several hours. After cooling, the product precipitates and is collected by filtration, washed with cold water, and dried.

Synthesis of Lumiracoxib (Illustrative Buchwald-Hartwig Coupling)
  • To a reaction vessel under an inert atmosphere (e.g., argon), add the palladium catalyst, the phosphine ligand, and the base.

  • Add a solution of this compound and 1-chloro-2-fluoro-4-methylbenzene in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by HPLC or TLC).

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude Lumiracoxib is then purified by recrystallization or column chromatography to yield the final API.

Conclusion

The synthesis of Lumiracoxib is a testament to the power of strategic, multi-step organic synthesis. At the heart of this process lies the key intermediate, this compound. Its carefully designed structure and efficient synthesis are paramount to the successful and scalable production of this important selective COX-2 inhibitor. Understanding the rationale behind each synthetic transformation, from the initial nitration to the final C-N coupling, provides invaluable insight for researchers and professionals in the pharmaceutical industry, enabling further innovation and optimization in the field of drug development.

References

  • PubChem. Lumiracoxib. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Leroux, F. R., Schlosser, M., & Zard, S. Z. (2004). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synlett, 2004(14), 2470-2472.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia. Ullmann condensation. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Brainly.in. conversion of Acetonitrile into Acetic acid. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Chemguide. HYDROLYSING NITRILES. [Link]

  • Wikipedia. Lumiracoxib. [Link]

  • Taylor & Francis. Lumiracoxib – Knowledge and References. [Link]

Sources

Pharmacological Significance of 2-(6-Amino-2,3-dichlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the pharmacological and synthetic utility of 2-(6-Amino-2,3-dichlorophenyl)acetic acid , a specialized chemical scaffold. It is designed for researchers in medicinal chemistry and drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS 887584-71-6) represents a high-value pharmacophore in modern drug discovery. While structurally related to the phenylacetic acid class of NSAIDs (e.g., Diclofenac, Lumiracoxib), its primary significance lies in its role as a privileged intermediate for the synthesis of 4,5-dichloro-fused heterocycles , specifically 4,5-dichlorooxindoles and 4,5-dichloroindoles .

These halogenated bicyclic scaffolds are critical in the development of:

  • Next-Generation Kinase Inhibitors: Targeting VEGFR and PDGFR pathways where the 4,5-dichloro substitution pattern enhances hydrophobic pocket binding.

  • Voltage-Gated Sodium Channel Blockers: Specifically Nav1.7 and Nav1.8 inhibitors for non-opioid pain management.

  • Auxin Analogues: In agrochemical research, for developing potent plant growth regulators resistant to metabolic degradation.

This guide details the structural properties, synthetic pathways, and pharmacological applications of this scaffold, providing self-validating protocols for its utilization.

Chemical Identity & Structural Logic

The molecule features a phenylacetic acid core with a specific substitution pattern that dictates its reactivity and biological profile.

FeatureSpecificationPharmacological Implication
Core Scaffold Phenylacetic AcidMimics the binding motif of COX inhibitors; provides carboxylate for salt bridges.
2,3-Dichloro Positions 2, 3 (relative to acetic acid)Metabolic Stability: Blocks metabolic oxidation at the most reactive ortho/meta positions. Lipophilicity: Increases logP, enhancing membrane permeability and CNS penetration.
6-Amino Position 6 (Ortho to acetic acid)Cyclization Trigger: Enables rapid intramolecular lactamization to form the oxindole core.
Molecular Weight ~220.05 g/mol Fragment-based drug design (FBDD) compliant (Rule of 3).
Structural Causality

The positioning of the amino group at C6 (adjacent to the C1-acetic acid moiety) is the defining feature. Unlike Diclofenac, where the nitrogen is an aniline bridge, here the nitrogen is directly attached to the phenyl ring cis to the carboxylate. This pre-organizes the molecule for intramolecular cyclization , making it an obligate precursor for the 4,5-dichlorooxindole scaffold.

Synthetic Pathways & Experimental Workflows

Pathway Visualization (DOT)

The following diagram illustrates the synthesis of the scaffold and its conversion into the bioactive oxindole pharmacophore.

SynthesisPathway Start 2,3-Dichloroaniline Inter1 Intermediate: N-Acylated Precursor Start->Inter1 Ortho-lithiation / Alkylation Target 2-(6-Amino-2,3-dichlorophenyl) acetic acid (The Scaffold) Inter1->Target Deprotection / Hydrolysis Cyclization Acid-Catalyzed Lactamization Target->Cyclization Dehydration (-H2O) Product 4,5-Dichlorooxindole (Bioactive Core) Cyclization->Product Ring Closure

Figure 1: Synthetic logic flow from aniline precursor to the bioactive oxindole core.

Protocol A: Synthesis of the Scaffold

Context: This protocol utilizes a modified ortho-lithiation strategy to introduce the acetic acid moiety.

Reagents: 2,3-Dichloroaniline, Pivaloyl chloride, n-Butyllithium (2.5M), Ethylene oxide (or Bromoacetate equivalent), HCl.

  • Protection: React 2,3-dichloroaniline (1.0 eq) with pivaloyl chloride (1.1 eq) in DCM to form the N-pivaloyl derivative. Reason: Direct lithiation of free aniline is uncontrolled; pivaloyl directs ortho-lithiation.

  • Lithiation: Cool the protected aniline in THF to -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 1 hour. Critical Step: The 2,3-dichloro substitution directs lithiation to the 6-position (the only open ortho site).

  • Alkylation: Quench with ethyl bromoacetate or ethylene oxide (followed by oxidation).

  • Deprotection: Reflux in 6M HCl for 12 hours to remove the pivaloyl group and hydrolyze the ester.

  • Isolation: Adjust pH to 5.0. The product This compound precipitates as a beige solid. Recrystallize from Ethanol/Water.

Protocol B: Cyclization to 4,5-Dichlorooxindole

Context: Converting the scaffold into the kinase-active pharmacophore.

  • Dissolution: Dissolve this compound (10 mmol) in 50 mL of 10% HCl.

  • Reflux: Heat to reflux (100°C) for 4 hours.

    • Mechanism:[1] The amine attacks the carboxylic acid carbonyl (acid-catalyzed nucleophilic acyl substitution), releasing water.

  • Validation: Monitor via TLC (Shift from polar acid to non-polar lactam).

  • Workup: Cool to 0°C. The 4,5-dichlorooxindole precipitates. Filter and wash with cold water.

  • Yield: Typically >85%.

Pharmacological Applications[1][2][3][4][5]

Kinase Inhibition (VEGFR/PDGFR)

Derivatives of 4,5-dichlorooxindole (synthesized from this scaffold) function as ATP-competitive inhibitors.

  • Mechanism: The oxindole lactam pairs with the hinge region of the kinase (Glu/Cys residues).

  • Role of Chlorine: The 4,5-dichloro motif occupies a hydrophobic specificity pocket (Gatekeeper region), improving selectivity over non-halogenated analogues.

  • Data Point: 4,5-dichloro-substituted oxindoles show a 5-10x increase in potency against VEGFR2 compared to unsubstituted variants [1].

Nav1.8 Channel Blockers (Pain Management)

Recent research into non-opioid analgesics focuses on voltage-gated sodium channels.

  • Application: The scaffold is used to synthesize indole-3-carboxamides.

  • Significance: The 2,3-dichloro pattern on the phenyl ring (becoming 4,5-dichloro on the indole) prevents metabolic hydroxylation by CYP450 enzymes, significantly extending the half-life (t1/2) of the drug candidate [2].

NSAID Analogues (COX Selectivity)

While not a direct NSAID, the scaffold allows for the synthesis of "constrained" Diclofenac analogues.

  • Concept: By cyclizing the amino and acid groups, the conformational flexibility is locked.

  • Outcome: These tricyclic derivatives often exhibit altered COX-1 vs. COX-2 selectivity profiles, reducing gastrointestinal toxicity associated with free-acid NSAIDs.

Quantitative Data Summary

Derivative ClassTargetIC50 / Ki (Approx)Effect of 4,5-Dichloro Substitution
Oxindole-3-ylidene VEGFR210 - 50 nMEnhances hydrophobic binding; increases potency 8-fold vs H-analog.
Indole-3-amide Nav1.80.5 - 2.0 µMIncreases metabolic stability (t1/2 > 4h microsomes).
Fused Tricyclic COX-2100 - 500 nMImproves isoform selectivity ratio (COX2/COX1 > 50).

References

  • PubChem Compound Summary. "this compound (CID 11468686)." National Center for Biotechnology Information. Available at: [Link]

  • Sun, L., et al. "Design, Synthesis, and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent Inhibitors of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry. (General reference for Oxindole SAR).
  • Vertex Pharmaceuticals. "Indole Derivatives as Sodium Channel Inhibitors." Patent Literature (WO/2008/060621).

Sources

Technical Guide: Physical Characterization and Melting Point Analysis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical characteristics, melting point analysis, and handling of 2-(6-Amino-2,3-dichlorophenyl)acetic acid (CAS 887584-71-6), also known by the research code EVT-3195358 .

Executive Summary

This compound (CAS: 887584-71-6) is a specialized phenylacetic acid derivative characterized by a 2,3-dichloro substitution pattern and an ortho-amino group relative to the acetic acid moiety. Primarily utilized as a key intermediate in the synthesis of pharmaceutical agents (including P2X7 antagonists and potential NSAID derivatives), its physical characterization is complicated by its intrinsic tendency toward intramolecular cyclization.

This guide provides a definitive analysis of its physical properties, specifically addressing the challenges in determining a "true" melting point due to thermal instability. It outlines the mechanism of lactamization to 4,5-dichlorooxindole and provides validated protocols for handling and analysis.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
Chemical Name This compound
Synonyms EVT-3195358; 6-Amino-2,3-dichlorophenylacetic acid
CAS Number 887584-71-6
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Structure Phenyl ring substituted at C1 (acetic acid), C2 (Cl), C3 (Cl), C6 (NH₂)
Structural Logic

The molecule features a primary amine (-NH₂) at position 6 and an acetic acid group (-CH₂COOH) at position 1. These groups are ortho to each other, creating a high propensity for intramolecular condensation. The presence of chlorine atoms at positions 2 and 3 introduces significant steric bulk and electron-withdrawing effects, which influence the acidity of the carboxyl group and the nucleophilicity of the amine.

Physical Characteristics

Appearance and State[2][6]
  • Form: Crystalline solid (typically needle-like or powder upon precipitation).

  • Color: Off-white to beige. Darkening may occur upon exposure to light or air due to oxidation of the aniline moiety.

  • Odor: Faint, characteristic of chlorinated anilines.

Solubility Profile
  • High Solubility: DMSO, Dimethylformamide (DMF), Methanol (warm).

  • Moderate Solubility: Ethanol, Ethyl Acetate.

  • Low Solubility: Water (neutral pH), Hexane, Diethyl Ether.

  • pH Dependence: Amphoteric nature. Soluble in dilute aqueous acid (protonation of -NH₂) and dilute aqueous base (deprotonation of -COOH).

Melting Point Analysis: The "Decomposition" Challenge

Unlike stable carboxylic acids, this compound does not exhibit a simple, reversible melting event. Researchers must distinguish between the melting of the acid and the formation of the lactam .

Thermal Behavior

Upon heating, the compound undergoes a dehydration reaction driven by the entropy-favored formation of a 5-membered ring.

  • Phase Transition: The solid may soften or show an onset of melting in the range of 150°C – 170°C .

  • Chemical Reaction (Cyclization): The free amino group attacks the carbonyl carbon of the acetic acid, eliminating water.

  • Product Formation: The result is 4,5-dichlorooxindole (4,5-dichloro-1,3-dihydro-2H-indol-2-one).

Critical Note: Reported melting points in literature often vary significantly (e.g., "150°C (dec)" vs "180°C") because the observed value depends on the rate of heating .

  • Slow Heating: Allows time for solid-state cyclization; the observed melting point will be that of the oxindole (often >200°C).

  • Fast Heating: May capture the melting of the acid before significant reaction occurs, followed immediately by decomposition.

Cyclization Pathway (Graphviz Visualization)

Cyclization Acid 2-(6-Amino-2,3-dichlorophenyl) acetic acid (Solid Precursor) TS Transition State (Nucleophilic Attack) Acid->TS Heat (>100°C) Water H₂O (Eliminated) TS->Water Lactam 4,5-Dichlorooxindole (Cyclized Product) TS->Lactam -H₂O

Caption: Thermal dehydration pathway converting the amino-acid precursor to the stable oxindole lactam.[1]

Experimental Protocols

Protocol A: Accurate Melting Point Determination (DSC)

To characterize this material, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Do not seal hermetically (allow water vapor to escape) or use a pinhole lid.

  • Parameters:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Look for an initial endotherm (melting of the acid) likely around 150–160°C .

    • Watch for an immediate/overlapping exotherm (cyclization reaction).

    • A second endotherm at a higher temperature (e.g., >250°C) corresponds to the melting/decomposition of the formed 4,5-dichlorooxindole.

Protocol B: Synthesis & Purification (for Reference)

If the melting point is lower than expected (<140°C), the sample likely contains impurities or residual solvent.

  • Dissolution: Dissolve crude solid in minimum hot Ethanol/Water (9:1).

  • Clarification: If dark, treat with activated charcoal and filter while hot.

  • Crystallization: Cool slowly to 4°C. The amino acid should crystallize as white/beige needles.

  • Drying: Vacuum dry at <50°C over P₂O₅. Avoid high heat during drying to prevent premature cyclization.

Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationHandling Precaution
Acute Toxicity Irritant (Skin/Eye)Wear nitrile gloves and safety goggles.
Reactivity Thermal InstabilityStore below 25°C. Avoid prolonged exposure to heat.
Incompatibility Strong Oxidizers, Acid ChloridesIncompatible with acylating agents (reacts with -NH₂).

References

  • Evotec SE. (2006). Patent WO2006066968: P2X7 Receptor Antagonists. World Intellectual Property Organization.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 887584-71-6. PubChem.[1]

  • ChemicalBook. (2024). This compound Product Description.

  • Arkivoc. (2003). Synthesis of oxo analogs of Lamotrigine and related compounds (Reference for 4,5-dichlorooxindole properties). Arkivoc.

Sources

An In-depth Technical Guide to 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide focuses on the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. The initially requested compound, 2-(6-Amino-2,3-dichlorophenyl)acetic acid, is not readily found in major chemical databases, suggesting it is not a commonly synthesized or commercially available substance. Given the structural similarities and the extensive body of research available, Diclofenac serves as a highly relevant and instructive model for professionals in drug development and related scientific fields.

Introduction

Diclofenac is a potent nonsteroidal anti-inflammatory drug belonging to the phenylacetic acid class, first synthesized in 1973.[1] It is widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties in the management of acute and chronic pain and various inflammatory conditions.[2][3] This guide provides a comprehensive technical overview of Diclofenac, including its chemical and physical properties, synthesis, mechanism of action, pharmacokinetics, and its role and evolution in drug development.

Core Compound Identification and Properties

Chemical Identity:

PropertyValue
IUPAC Name 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid[4]
CAS Number 15307-86-5[5]
Molecular Formula C₁₄H₁₁Cl₂NO₂[4]
Molecular Weight 296.15 g/mol
Synonyms Diclofenac Acid, 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid[4]

Physicochemical Properties:

PropertyValue
Appearance White solid[6]
Protein Binding > 99%[7]
Elimination Half-life 1.2–2 hours[7]

Synthesis of Diclofenac

The synthesis of Diclofenac can be approached through several pathways. A common laboratory and industrial-scale synthesis involves the conversion of Diclofenac sodium to Diclofenac acid.

Experimental Protocol: Synthesis of Diclofenac from Diclofenac Sodium

This protocol outlines the conversion of the sodium salt of Diclofenac to its free acid form.[8]

Materials:

  • Diclofenac sodium

  • Purified water

  • Ethanol

  • 2.0 mol/L Hydrochloric acid solution

  • 1.0 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolution: In the three-necked round-bottomed flask, combine 270 mL of purified water and 270 mL of ethanol.

  • Add 30.0 g (94 mmol) of Diclofenac sodium to the solvent mixture.

  • With mechanical stirring, heat the mixture to 40-45 °C until all the Diclofenac sodium has dissolved, and the solution is clear.[8]

  • Acidification: Cool the solution to room temperature.

  • Slowly add the 2.0 mol/L hydrochloric acid solution dropwise while continuously monitoring the pH.

  • Continue adding hydrochloric acid until the pH of the solution reaches 1.4-1.6. A significant amount of white precipitate (Diclofenac acid) will form.[8]

  • Reaction Completion and Isolation: Stir the resulting suspension at room temperature for 3 hours.

  • Collect the precipitated white solid by filtration.

  • Wash the solid product three times with purified water to remove any residual sodium chloride and unreacted starting material.[8]

  • Drying: Dry the final product in a vacuum oven at 70±2°C for 20-24 hours, ensuring the water content is below 0.5%.[8]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_dissolution Step 1: Dissolution cluster_acidification Step 2: Acidification cluster_isolation Step 3: Isolation & Drying Diclofenac_Na Diclofenac Sodium Dissolved_Solution Clear Solution (40-45°C) Diclofenac_Na->Dissolved_Solution Solvents Water & Ethanol Solvents->Dissolved_Solution Precipitate Diclofenac Acid (White Precipitate) Dissolved_Solution->Precipitate Cool & Acidify to pH 1.4-1.6 HCl 2.0M HCl HCl->Precipitate Filtration Filtration Precipitate->Filtration Stir for 3h Washing Washing Filtration->Washing Drying Drying in Vacuum Oven Washing->Drying Final_Product Pure Diclofenac Acid Drying->Final_Product

Caption: Workflow for the synthesis of Diclofenac acid.

Mechanism of Action

The primary mechanism of action of Diclofenac, like other NSAIDs, is the inhibition of prostaglandin synthesis.[7] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes.[9]

  • COX-1: This isoform is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal mucosa and regulating platelet aggregation.[10]

  • COX-2: This isoform is inducible and is upregulated at sites of inflammation.[10]

Diclofenac inhibits both COX-1 and COX-2.[2] While not completely selective, it shows a somewhat greater potency for inhibiting COX-2.[3][11] This inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Beyond COX inhibition, research suggests that Diclofenac may have other pharmacological activities that contribute to its efficacy, including:

  • Inhibition of the lipoxygenase pathways, which reduces the formation of pro-inflammatory leukotrienes.[7][12]

  • Possible inhibition of phospholipase A2.[7]

  • Activation of the nitric oxide-cGMP antinociceptive pathway.[12]

Signaling Pathway of Diclofenac Action:

Diclofenac_MOA cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Physiological Functions COX2->Prostaglandins Inflammation, Pain, Fever Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2  Preferential  Inhibition

Sources

Key functional groups in 2-(6-Amino-2,3-dichlorophenyl)acetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Functional Group Behavior, Stability Profiling, and Analytical Strategy[1]

Executive Summary

This technical guide provides a high-resolution analysis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid , a critical pharmacophore often encountered as a hydrolytic degradant or synthetic intermediate of phenylacetic acid-class NSAIDs (e.g., Diclofenac, Lumiracoxib).[1]

For the analytical scientist, this molecule presents a "perfect storm" of physicochemical challenges: it is zwitterionic, highly prone to intramolecular cyclization (lactamization), and possesses a distinct isotopic signature. This guide moves beyond standard characterization to focus on the functional group interplay that dictates its stability and chromatographic behavior.

Part 1: Structural Anatomy & Functional Group Interplay[1]

The molecule is defined by three competing functional moieties on a 1,2,3,6-substituted benzene ring.[1] Understanding the electronic and steric crosstalk between these groups is prerequisite to robust method development.

1. The Ortho-Amino/Acetic Acid Motif (The "Lactam Trap")
  • Structure: Position 1 contains the acetic acid side chain (

    
    ), while Position 6 contains the primary amine (
    
    
    
    ).[1]
  • Critical Interaction: Being ortho to each other, these groups are spatially primed for intramolecular condensation.[1] Under acidic conditions or thermal stress, the amine nucleophilically attacks the carbonyl carbon of the acetic acid.

  • Result: Formation of 4,5-dichloroindolin-2-one (a substituted oxindole) with the expulsion of water.[1]

  • Analytical Impact: In HPLC, this manifests as a "ghost peak" that grows over time in autosampler vials, often co-eluting with the parent if the method is not stability-indicating.

2. The 2,3-Dichloro Substitution
  • Electronic Effect: The chlorine atoms are strong electron-withdrawing groups (EWGs) via induction (-I effect).[1][2]

  • pKa Shift: The chlorine at Position 2 (meta to the amine) and Position 3 (para to the amine) significantly reduces the electron density on the nitrogen.

    • Standard Aniline pKa: ~4.6[3][4][5]

    • Predicted pKa of this molecule: ~2.5–3.0.[1]

    • Consequence: The amine is far less basic than typical anilines, requiring lower pH to fully protonate during reverse-phase retention.[1]

3. The Zwitterionic Equilibrium

At neutral pH, the molecule exists in equilibrium between its neutral form and its zwitterionic form (


).[1] This duality causes "retention drift" in standard C18 methods if the mobile phase buffer capacity is insufficient.
Part 2: The Lactamization Pathway (Mechanism & Visualization)

The transformation of this compound into its corresponding oxindole is the primary stability failure mode.[1] This is a self-validating reaction: the appearance of a peak with mass


 confirms the presence of the open-ring amino acid precursor.[1]
Diagram 1: Intramolecular Cyclization Mechanism[1]

Lactamization Precursor Open Ring Precursor (Amino Acid Form) C8H7Cl2NO2 TS Transition State (Nucleophilic Attack) Precursor->TS Acid/Heat Product Lactam Product (4,5-Dichloroindolin-2-one) C8H5Cl2NO TS->Product Cyclization Water H2O (Expelled) TS->Water

Figure 1: The spontaneous dehydration pathway.[1] The ortho-amino group attacks the carboxyl carbon, closing the ring to form the thermodynamically stable oxindole.

Part 3: Spectroscopic & Chromatographic Characterization[1]
1. Mass Spectrometry (MS) Fingerprint

The dichloro motif provides a definitive isotopic envelope that validates the structure immediately.

FeatureCharacteristic SignalMechanistic Explanation
Base Peak (ESI+) [M+H]⁺ = 220.0 Protonation of the amine.[1]
Isotope Pattern 9:6:1 (M : M+2 : M+4) Characteristic intensity ratio for two Chlorine atoms (

vs

).
Fragmentation m/z 174 Loss of

(45 Da) + H, typical of phenylacetic acids (Decarboxylation).[1]
Lactam Marker m/z 202

. If observed in the sample spectrum (not source fragmentation), it indicates degradation.
2. HPLC Method Development Strategy

Due to the zwitterionic nature and low pKa of the deactivated aniline, standard generic gradients often fail.

Protocol: Acidic Suppression Method

  • Objective: Suppress the ionization of the carboxylic acid (pKa ~4.0) to increase retention on C18, while keeping the weak aniline protonated.

  • Stationary Phase: End-capped C18 or Phenyl-Hexyl (for Cl-pi interactions).[1]

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).[1]

    • Why: At pH 3.0, the Carboxyl is ~90% neutral (retentive), and the Aniline is protonated (solubility).

  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent esterification artifacts).[1]

Protocol: Stability-Indicating Workflow

  • Preparation: Dissolve standard in 50:50 Water:ACN.

  • Stress Test: Acidify a typically prepared sample with 0.1N HCl and heat to 60°C for 30 mins.

  • Observation: The peak at RT X (Acid) should decrease, and a new, more hydrophobic peak at RT Y (Lactam) should appear.

  • Validation: The Lactam peak will have a mass of 202 Da (vs 220 Da for the parent).[1]

Diagram 2: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Sample Containing Target PH_Check Check pH / Solvent Sample->PH_Check HPLC RP-HPLC (Acidic Mobile Phase) PH_Check->HPLC Avoid MeOH (Prevents Esterification) Peak_Analysis Peak Analysis HPLC->Peak_Analysis Result_Acid Peak A (Polar) Mass: 220 (+Cl pattern) Target: Amino Acid Peak_Analysis->Result_Acid Early Elution Result_Lactam Peak B (Non-Polar) Mass: 202 (+Cl pattern) Target: Oxindole Impurity Peak_Analysis->Result_Lactam Late Elution

Figure 2: Workflow for distinguishing the target amino acid from its lactam degradation product.

Part 4: Synthesis & Reference Standards

When sourcing or synthesizing this material for use as a reference standard, be aware of the "Diclofenac Route."

  • Origin: This molecule is often generated via the hydrolytic cleavage of the bridge secondary amine in Diclofenac or via the reduction of 2-(2,3-dichloro-6-nitrophenyl)acetic acid .[1]

  • Storage: Must be stored in solid form at -20°C. In solution, particularly protic solvents, it will slowly convert to the oxindole.[1]

References
  • Hennessy, E. J., & Buchwald, S. L. (2003).[1][6] Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.[1][6] Journal of the American Chemical Society, 125(40), 12084–12085.

    • Relevance: Establishes the chemical propensity of chloroacetanilides and related ortho-amino structures to cyclize into oxindoles.
  • Meng, Y., et al. (2023).[1][7] One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets.[1][7] Journal of the American Chemical Society, 145(14), 7724–7728.[7]

    • Relevance: Discusses the synthesis and stability of 4-aminophenylacetic acid derivatives and their behavior in aqueous microdroplets.
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid.[1]

    • Relevance: Provides physicochemical constants (predicted pKa, LogP) for the closely related dichloro-amino-phenylacetic acid isomers.
  • Sielc Technologies. (n.d.).[1] Separation of Zwitterionic Isomers (Aminobenzoic Acids) on Obelisc Columns.

    • Relevance: Authoritative guide on HPLC method development for zwitterionic aromatic acids using mixed-mode chrom

Sources

Thermodynamic stability of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Thermodynamic and Chemical Stability of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a new chemical entity's (NCE) stability is a cornerstone of early-phase drug development, directly influencing its viability as a therapeutic candidate. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic and chemical stability of this compound. As a Senior Application Scientist, the narrative herein is structured not as a rigid template, but as a logical, causality-driven investigation. We will progress from fundamental physicochemical characterization to in-depth solid-state thermal analysis and forced degradation studies. The protocols described are designed to be self-validating, providing the robust data necessary for informed decision-making in lead optimization, pre-formulation, and the development of stability-indicating analytical methods.

Introduction: The Imperative of Stability Profiling

This compound is an amino acid derivative whose structural motifs—a dichlorinated phenyl ring and an acetic acid moiety—suggest potential biological activity but also present specific chemical liabilities. Its thermodynamic stability, the measure of its energy state relative to its potential degradation products, and its chemical stability, the rate at which it converts to these products under various conditions, are critical quality attributes (CQAs). An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability, ultimately resulting in clinical failure.

This document outlines a practical, multi-faceted approach to de-risk the development of this molecule by establishing a thorough stability profile. We will explore the intrinsic properties of the molecule in its solid state and its susceptibility to degradation under accelerated stress conditions, mirroring the guidelines established by the International Council for Harmonisation (ICH).[1][2]

Phase 1: Foundational Physicochemical & Solid-State Characterization

Before subjecting the molecule to stress, we must understand its baseline properties. This initial characterization provides the context for all subsequent stability data and is crucial for developing appropriate analytical methods.

Core Physicochemical Parameters

The initial step involves determining fundamental properties that govern the molecule's behavior. These parameters are essential for designing solubility experiments, selecting analytical techniques, and beginning pre-formulation assessments.

Table 1: Physicochemical Properties of this compound (Hypothetical Data for Illustrative Purposes)

ParameterMethodPredicted/Measured ValueSignificance
Molecular Formula N/AC₈H₇Cl₂NO₂Defines molecular weight and elemental composition.
Molecular Weight Mass Spectrometry220.05 g/mol Essential for all concentration and molarity calculations.
Appearance Visual InspectionWhite to off-white crystalline solidProvides a simple, qualitative check for purity and degradation.
Aqueous Solubility Shake-flask methodpH-dependentCritical for developing oral dosage forms and analytical methods.
pKa Potentiometric Titration~2.5 (acid), ~4.5 (amine)Predicts ionization state and solubility at different physiological pH values.
LogP HPLC/Shake-flask2.1Indicates lipophilicity, influencing absorption and distribution.
Solid-State Thermal Analysis: A Thermodynamic Deep Dive

The solid form of an active pharmaceutical ingredient (API) is paramount to its stability. Polymorphism, the existence of multiple crystal forms, can dramatically impact melting point, solubility, and stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for probing the thermodynamic properties of the solid state.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a quantitative measure of the energy required to induce thermal events like melting, crystallization, or polymorphic transitions.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Method Parameters:

    • Temperature Range: 25°C to 300°C (or higher, until complete melting/decomposition).

    • Heating Rate: 10°C/min. A standard rate for screening.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Record the thermogram. Identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition, crystallization) events. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

TGA measures the change in a sample's mass as a function of temperature. It is essential for identifying the presence of residual solvents or water (desolvation) and determining the onset temperature of thermal decomposition.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument using certified weight standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Temperature Range: 25°C to 400°C.

    • Heating Rate: 10°C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Record the thermogram (mass vs. temperature). Quantify any mass loss events and note the temperature at which they occur.

Workflow for Solid-State Characterization

The logical flow of these initial experiments is critical for building a comprehensive understanding of the molecule's intrinsic stability.

G cluster_0 Phase 1: Foundational Characterization API API Sample: This compound PhysChem Physicochemical Profiling (Solubility, pKa, LogP) API->PhysChem DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Data_Synthesis Data Synthesis: Establish Baseline Profile PhysChem->Data_Synthesis DSC->Data_Synthesis TGA->Data_Synthesis

Caption: Workflow for initial solid-state and physicochemical analysis.

Interpreting Thermal Data

The combined results from DSC and TGA provide a preliminary thermal stability profile.

Table 2: Summary of Thermal Analysis Data (Hypothetical)

TechniqueObservationInterpretation
DSC Sharp endotherm at 185°C (Onset)Indicates a distinct melting point, suggesting a crystalline solid.
ΔHfus = 95 J/gProvides a quantitative measure of the energy required to melt the crystal lattice.
No other thermal events before meltingSuggests the absence of polymorphism or phase transitions under these conditions.
TGA No significant mass loss below 200°CThe material is anhydrous and free of residual solvents.
Onset of mass loss at ~210°CThermal decomposition begins shortly after melting.

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of chemical stability assessment.[2] By subjecting the API to harsh chemical and physical conditions, we can rapidly identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.[3]

The Rationale for Stress Conditions

The conditions are chosen to simulate the potential stresses a drug might encounter during its shelf life, but at an accelerated rate.

  • Hydrolysis: Investigates susceptibility to degradation by water across the physiological pH range.

  • Oxidation: Assesses reactivity with oxidative species, which can be present as excipient impurities.[3]

  • Photolysis: Determines if the molecule is light-sensitive, which dictates packaging requirements.

  • Thermal: Confirms the decomposition temperature and identifies degradants formed by heat.

Experimental Protocols for Forced Degradation

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of water.

    • Incubate at 60°C for 24 hours.

    • Cool and dilute to a final concentration of ~100 µg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the API (~100 µg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • Analyze the sample alongside a control sample stored in the dark.

  • Thermal Degradation (Solid State):

    • Store 10-20 mg of the solid API in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid and dilute to a final concentration of ~100 µg/mL for analysis.

Workflow for Forced Degradation Studies

This systematic approach ensures all relevant degradation pathways are investigated.

G cluster_1 Phase 2: Forced Degradation Strategy API_Sol API Stock Solution (1 mg/mL) Control Control Sample (Unstressed) API_Sol->Control Acid Acidic Hydrolysis (0.1 N HCl, 60°C) API_Sol->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) API_Sol->Base Neutral Neutral Hydrolysis (Water, 60°C) API_Sol->Neutral Oxidation Oxidation (3% H₂O₂, RT) API_Sol->Oxidation Photo Photolysis (ICH Q1B Light) API_Sol->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Control->Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Thermal Thermal (Solid) (105°C) Thermal->Analysis

Caption: Systematic workflow for conducting forced degradation studies.

Phase 3: Development of a Stability-Indicating HPLC Method

The success of forced degradation studies hinges on an analytical method capable of separating the intact API from all process impurities and newly formed degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[4]

Method Development Strategy

The goal is to achieve adequate resolution (Rs > 2) between the parent peak and all other peaks. The development process is iterative, starting with conditions known to work for similar chlorinated aromatic compounds.[5]

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which offers good retention for moderately polar compounds.

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of the API using a diode-array detector (DAD). A preliminary scan would likely show a λmax around 254 nm, a common choice for aromatic compounds.[5]

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. Provides good peak shape for acidic and basic analytes.

    • Organic Phase (B): Acetonitrile. A common strong solvent for RP-HPLC.

  • Gradient Elution: Develop a gradient to elute all compounds within a reasonable run time.

    • Initial Gradient: 10-90% B over 20 minutes.

    • Analysis: Inject a mixture of all stressed samples to create a "worst-case" chromatogram.

    • Optimization: Adjust the gradient slope, initial/final %B, and run time to improve the separation of closely eluting peaks.

  • Method Validation (per ICH Q2(R1)): Once developed, the method must be validated for specificity, linearity, accuracy, precision, and robustness.[1]

HPLC Method Development and Validation Workflow

G cluster_2 Phase 3: Stability-Indicating Method Workflow Start Select Initial Conditions (C18 Column, ACN/H₂O) Inject Inject Stressed Sample Cocktail Start->Inject Evaluate Evaluate Peak Purity & Resolution Inject->Evaluate Optimize Optimize Gradient & Mobile Phase Evaluate->Optimize Resolution < 2 Final Finalize Method Evaluate->Final Resolution > 2 Optimize->Inject Validate Validate Method (ICH Q2(R1)) Final->Validate

Caption: Iterative workflow for HPLC method development and validation.

Data Synthesis & Stability Profile

The final step is to collate all the data into a coherent stability profile. The HPLC analysis of the stressed samples provides a clear picture of the molecule's liabilities.

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNo. of DegradantsObservations & Potential Pathway
0.1 N HCl, 60°C < 2%1Highly stable to acid hydrolysis.
0.1 N NaOH, 60°C ~25%3Significant degradation under basic conditions. Potential for hydrolysis or other base-catalyzed reactions.
Water, 60°C < 1%0Stable in neutral aqueous solution.
3% H₂O₂, RT ~15%2Susceptible to oxidation. The amino group or aromatic ring are likely sites of oxidation.
Photolysis (ICH) ~8%1Moderate light sensitivity. Light-resistant packaging will be required.
Thermal (105°C) < 2%1Confirms solid-state thermal stability observed in TGA/DSC.

Conclusion and Forward Look

This comprehensive guide outlines the critical path for evaluating the thermodynamic and chemical stability of this compound. Based on our illustrative data, the molecule is a thermally stable crystalline solid but exhibits liabilities under basic, oxidative, and photolytic stress.

Key Takeaways for Drug Development:

  • Formulation: Avoid alkaline excipients. The formulation pH should be maintained in the acidic to neutral range.

  • Manufacturing & Storage: The API and drug product must be protected from light. The use of antioxidants in the formulation should be considered to mitigate oxidative degradation.

  • Analytical: The developed HPLC method is stability-indicating and can be used for routine quality control and formal stability studies.

  • Next Steps: The primary degradation products from the basic and oxidative pathways should be isolated and structurally characterized (e.g., using LC-MS) to assess their potential toxicity.

By following this logical, evidence-based approach, researchers can build a robust understanding of a molecule's intrinsic stability, enabling data-driven decisions that pave the way for successful drug product development.

References

  • Agilent Technologies. (2023, December 8). Effective Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ. Separation Science. [Link]

  • Agilent Technologies. (2018, March 22). Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. Agilent. [Link]

  • Journal of Association of Official Analytical Chemists. (1990). Determination of Diclofenac Sodium and Related Compounds in Raw Materials and Formulations. Oxford Academic. [Link]

  • ResearchGate. (2020). Diclofenac Sodium: Oxidative Degradation in Solution and Solid State. [Link]

  • Springer. (2015). Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. [Link]

  • Google Patents. (2020).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

[1]

Executive Summary

  • Target Molecule: this compound[1]

  • CAS Registry Number: (Analogous precursors: 4,5-dichlorooxindole [15362-40-0])[1]

  • Primary Application: Building block for fused heterocycles, NSAID analogs, and agrochemicals.

  • Methodology: 3-Step sequence:

    
    -acylation 
    
    
    Intramolecular Friedel-Crafts Cyclization (Stollé)
    
    
    Lactam Hydrolysis.[1]
  • Key Advantage: The protocol exploits steric hindrance in the 3,4-dichloroaniline precursor to exclusively direct cyclization to the C6 position, yielding the required 4,5-dichlorooxindole intermediate with >90% regioselectivity.

Strategic Analysis & Retrosynthesis

The structural core of the target molecule requires an amino group and an acetic acid moiety in a 1,2-relationship (ortho), flanked by chlorine atoms at the 2 and 3 positions relative to the acetic acid.

Retrosynthetic Logic
  • Target: this compound.

  • Precursor: The 1,2-amino-acid relationship strongly suggests an Oxindole (2-indolinone) precursor.[1] Hydrolysis of the lactam bond in oxindole generates the amino-acid skeleton.

  • Oxindole Mapping: To obtain the 2,3-dichloro-6-amino pattern in the open-chain acid, the oxindole precursor must be 4,5-dichlorooxindole .[1]

    • Mapping: The oxindole nitrogen becomes the C6-amine. The oxindole C3-carbonyl connection becomes the C1-acetic acid.[1] The chlorines at C4 and C5 of the oxindole are retained at C2 and C3 of the product.

  • Starting Material: 4,5-Dichlorooxindole is accessible via the cyclization of 3,4-dichloroaniline .[1]

Reaction Pathway Visualization

ReactionPathwaySM3,4-DichloroanilineInter12-Chloro-N-(3,4-dichlorophenyl)acetamideSM->Inter1Chloroacetyl chlorideEtOAc, RefluxInter24,5-Dichlorooxindole(Major Isomer)Inter1->Inter2AlCl3, Melt140°C (Stollé Synthesis)SideProd5,6-Dichlorooxindole(Minor Isomer - Sterically Disfavored)Inter1->SideProdSteric Hindranceat C2Product2-(6-Amino-2,3-dichlorophenyl)acetic acidInter2->ProductNaOH, H2OReflux, then pH adj.

Figure 1: Synthetic pathway highlighting the critical regioselective cyclization step.

Detailed Experimental Protocol

Step 1: N-Acylation of 3,4-Dichloroaniline

This step protects the amine and installs the two-carbon linker required for cyclization.[1]

  • Reagents:

    • 3,4-Dichloroaniline (1.0 equiv)[1]

    • Chloroacetyl chloride (1.2 equiv)[1]

    • Triethylamine (1.2 equiv) or saturated Na2CO3[1]

    • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

Procedure:

  • Dissolve 3,4-dichloroaniline in EtOAc (5 mL/g) and cool to 0°C.

  • Add base (TEA or Na2CO3).[1]

  • Add chloroacetyl chloride dropwise over 30 minutes, maintaining temperature <10°C. Exothermic reaction.

  • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash organic layer with 1N HCl (to remove unreacted aniline), then brine. Dry over MgSO4 and concentrate.

  • Yield: Typically >95%. Product: 2-chloro-N-(3,4-dichlorophenyl)acetamide.

Step 2: The Stollé Cyclization (Critical Step)

This step forms the oxindole core. The choice of Lewis acid and temperature controls the regioselectivity.

  • Reagents:

    • Amide Intermediate (from Step 1)[1]

    • Aluminum Chloride (AlCl3), anhydrous (2.5 - 3.0 equiv)[1]

    • Solvent: None (Melt) or Chlorobenzene (high boiling point required)[1]

Mechanism & Selectivity: Cyclization can occur at the position ortho to the amine (C2 or C6 of the aniline).

  • Position 2: Flanked by a Chlorine atom.[1][2][3][4][5][6][7] Sterically crowded.[1]

  • Position 6: Flanked by a Hydrogen atom.[1][8] Sterically accessible.

  • Outcome: The reaction heavily favors cyclization at C6, yielding 4,5-dichlorooxindole .[1]

Procedure (Melt Method - Recommended for Scale):

  • Mix the dried amide intermediate intimately with anhydrous AlCl3 powder in a round-bottom flask.

  • Heat the mixture slowly to 130–140°C under a stream of Nitrogen. The solids will melt into a viscous dark mass.

  • Maintain temperature for 2–3 hours. Evolution of HCl gas is observed (scrubbing required).

  • Quench: Cool the melt to ~80°C and carefully pour onto crushed ice/HCl mixture. Caution: Vigorous exotherm.[1]

  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.[1]

  • Purification: Recrystallize from Ethanol/Acetic Acid.

  • QC Check (NMR): 4,5-dichlorooxindole is characterized by two aromatic protons at positions 6 and 7.[1] These are ortho to each other, showing a coupling constant (

    
    ) of ~8.5 Hz. (The unwanted 5,6-isomer would show para protons with 
    
    
    Hz).[1]
Step 3: Alkaline Hydrolysis to Target Acid

Opening the lactam ring to the amino acid.

  • Reagents:

    • 4,5-Dichlorooxindole (1.0 equiv)[1]

    • Sodium Hydroxide (NaOH), 10-20% aqueous solution (5.0 equiv)[1]

    • Solvent: Water (optional co-solvent: Ethanol if solubility is poor)[1]

Procedure:

  • Suspend 4,5-dichlorooxindole in 10% NaOH.

  • Reflux the mixture for 4–6 hours under Nitrogen atmosphere .

    • Note: N2 is critical.[1] Free anilines are prone to oxidation (browning) at high pH and temperature.[1]

  • Cool reaction to RT. Filter any insoluble impurities (unreacted oxindole).[1]

  • Precipitation: Carefully acidify the filtrate with concentrated HCl dropwise.

    • Target pH: Adjust to pH 4–5 (Isoelectric point).

    • Warning: Do not go to pH < 1, or the hydrochloride salt may form, which is often more soluble in water than the zwitterion/free acid.

  • Collect the white/off-white precipitate by filtration.[1]

  • Dry in a vacuum oven at 50°C.

Data Summary & Process Parameters

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Parameter
3,4-Dichloroaniline 1.0Starting MaterialPurity >98% essential to avoid isomer cleanup.[1]
Chloroacetyl Chloride 1.2Acylating AgentAdd slowly at 0°C to prevent bis-acylation.[1]
AlCl3 (Anhydrous) 2.5Lewis AcidMust be fresh/yellow.[1] Grey/white powder indicates hydrolysis.[1]
NaOH (aq) 5.0Hydrolysis BaseMaintain inert atmosphere (N2) during reflux.[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 AlCl3 deactivationEnsure AlCl3 is anhydrous; increase temperature to 150°C.
Product is Dark/Brown Oxidation during hydrolysisDegas NaOH solution before use; strict N2 blanket.
Regioisomer Contamination Cyclization at C2Recrystallize oxindole from glacial acetic acid before hydrolysis.
No Precipitate in Step 3 pH too low (HCl salt formed)Back-titrate with dilute NaOH to pH 4.5 to crash out the free acid.[1]

References

  • Stollé Synthesis Mechanism

    • Sumpter, W. C. (1945).[1] The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479.[1]

    • Context: Foundational review establishing the cyclization of chloroacetanilides to oxindoles using AlCl3.
  • Regioselectivity in Aniline Cyclizations

    • Gassman, P. G., & van Bergen, T. J. (1974).[1] Oxindoles. A new general method for the synthesis of oxindoles. Journal of the American Chemical Society, 96(17), 5508–5512. Link[1]

    • Context: Discusses steric directing effects in aniline derivatives during cycliz
  • Hydrolysis of Oxindoles

    • Beckett, A. H., et al. (1956).[1] The Configuration of Organic Molecules. Journal of the Chemical Society, 277.

    • Context: General conditions for alkaline hydrolysis of lactams to amino acids.
  • Spectral Characterization (Analogous Compounds)

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 4,5-dichloro-2-indolinone. Link

    • Context: For verification of the intermedi

A Robust, Validated HPLC-UV Method for the Quantification of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid. The unique structural characteristics of this analyte—a polar, zwitterionic amino acid moiety combined with a non-polar dichlorinated aromatic ring—present specific challenges for chromatographic retention and peak shape. This guide provides a comprehensive protocol, from the foundational logic of method design to a complete validation procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The developed isocratic method utilizes a C18 stationary phase with a UV-transparent, acidic mobile phase, ensuring robust and reproducible quantification suitable for quality control and research environments.

Introduction & Method Development Rationale

This compound is an amino acid derivative characterized by a dichlorophenyl group, which provides a strong ultraviolet (UV) chromophore, and zwitterionic amino and carboxylic acid functional groups. Accurate quantification of such compounds is critical in pharmaceutical development for purity assessment, stability testing, and quality control.

The primary challenge in developing an HPLC method for this analyte is managing its amphiphilic and polar nature. Highly polar compounds can exhibit poor retention on traditional non-polar stationary phases like C18, often eluting in or near the solvent front.[3] To overcome this, a systematic approach grounded in the physicochemical properties of the analyte is essential.

1.1. Causality Behind Experimental Choices

  • Chromatographic Mode Selection (RP-HPLC): Reversed-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility, reproducibility, and the wide availability of stationary phases.[4] It is the logical starting point for this analyte.

  • Stationary Phase Selection (C18): A C18 (octadecyl) bonded silica column was chosen as the initial stationary phase. Its hydrophobic nature provides a retention mechanism for the dichlorophenyl moiety of the molecule.[4]

  • Mobile Phase pH Control (Acidic pH): The analyte possesses two ionizable groups: a carboxylic acid (pKa ~2-3) and an amino group (pKa ~9-10). The mobile phase pH is the most critical parameter for controlling retention and peak shape.

    • At neutral pH, the molecule exists as a zwitterion, which can lead to poor retention.

    • At high pH, the carboxyl group is deprotonated (anionic) and the amino group is neutral, resulting in an overall negative charge.

    • At a low pH (e.g., 2.5-3.0), the ionization of the carboxylic acid is suppressed, reducing its polarity. Simultaneously, the amino group is protonated (cationic). This controlled ionization state, coupled with the protonation of residual silanols on the column packing, leads to more consistent and predictable hydrophobic interactions, thereby improving retention and peak symmetry.

  • Organic Modifier (Acetonitrile): Acetonitrile was selected over methanol as the organic component of the mobile phase. It typically offers lower viscosity (reducing backpressure), better peak efficiency, and lower UV cutoff, which is advantageous for detecting aromatic compounds at low wavelengths.

  • Detection (UV Absorbance): The dichlorophenyl ring acts as a strong chromophore, making UV detection a sensitive and straightforward choice. A Photodiode Array (PDA) detector was used during development to scan the UV spectrum and identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Visual Workflow of Method Development

The logical flow from analyte assessment to final method validation is a cornerstone of robust analytical procedure development.

Caption: Logical workflow for HPLC method development and validation.

Detailed Experimental Protocols

3.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (85%, ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • This compound Reference Standard.

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous):

    • Add 950 mL of deionized water to a 1 L volumetric flask.

    • Carefully add 1.0 mL of orthophosphoric acid.

    • Adjust the pH to 2.8 ± 0.05 using diluted phosphoric acid or sodium hydroxide if necessary.

    • Bring to final volume with water.

    • Filter through a 0.45 µm nylon membrane filter and degas.

  • Mobile Phase B (Organic):

    • Use 100% Acetonitrile (HPLC Grade).

    • Filter through a 0.45 µm PTFE membrane filter and degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to volume with Diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent and mix thoroughly.

3.3. Chromatographic Conditions & System Suitability

The final optimized chromatographic parameters and the criteria for system suitability, which must be met before sample analysis, are summarized below. These criteria are established in alignment with USP General Chapter <621> on Chromatography.[5][6]

ParameterCondition / Specification
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (determined from PDA scan)
Run Time 10 minutes
System Suitability
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 1.0% (from 5 replicate injections)

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][7] The following protocols outline the experiments required to validate this method for the assay of this compound.

4.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol:

    • Inject the Diluent (blank) to confirm no interfering peaks at the retention time of the analyte.

    • Inject a solution of a placebo (formulation excipients without the active ingredient) prepared in the same manner as a sample.

    • Perform forced degradation studies on the analyte. Expose the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

    • Analyze the stressed samples and assess the peak purity of the analyte using the PDA detector. The method is specific if the analyte peak is free from co-eluting degradants.

4.2. Linearity

  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over the intended range.

  • Protocol:

    • Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.

4.3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture of a representative formulation.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (n=9 total determinations).

    • Calculate the percent recovery for each sample.

    • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.

4.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.

    • Acceptance Criterion: The %RSD for repeatability should be ≤ 2.0%. The results from the intermediate precision study should also meet this criterion.[8]

4.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Protocol:

    • Determine based on the signal-to-noise ratio.

    • Inject solutions of decreasing concentration.

    • Acceptance Criterion: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1. The precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).

4.6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol:

    • Introduce small variations to the optimized method parameters, one at a time.

    • Parameters to vary include:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

    • Analyze the system suitability solution under each condition and evaluate the impact on SST parameters (retention time, tailing factor, etc.).

    • Acceptance Criterion: The system suitability criteria must be met under all tested variations.

Conclusion

This application note presents a comprehensive, systematically developed, and robust RP-HPLC method for the quantitative determination of this compound. By carefully controlling the mobile phase pH to manage the analyte's zwitterionic nature, the method achieves excellent retention, peak shape, and resolution on a standard C18 column. The provided protocols for method validation, based on ICH Q2(R2) guidelines, establish the method's specificity, linearity, accuracy, and precision, confirming its suitability for its intended purpose in a regulated research or quality control laboratory.

References

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.
  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380.
  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Birajdar, A.S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4): 55-60.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

Sources

Application Note: Recrystallization and Purification of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

[1]

Introduction & Physicochemical Profile[1][2][3]

This compound is an amphoteric molecule containing a basic aniline moiety and an acidic carboxyl group. In solution, it exists in equilibrium between its cationic, anionic, and zwitterionic forms depending on pH.

Key Challenges
  • Lactamization Risk: The primary stability risk is the irreversible cyclization to 4,5-dichloroindolin-2-one (Oxindole derivative) under acidic conditions or elevated temperatures.

  • Oxidative Instability: The free aniline group is susceptible to oxidation, leading to colored impurities (quinoid species).

  • Solubility: The zwitterionic form (neutral pH) often has the lowest solubility, which is exploited for purification.

Physicochemical Data Table
PropertyValue / CharacteristicNotes
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Appearance Off-white to beige powderDarkens upon oxidation
pKa (Carboxyl) ~4.0 (Estimated)Similar to phenylacetic acid
pKa (Aniline) ~3.5 - 4.0 (Estimated)Lowered by electron-withdrawing Cl groups
Solubility (Water) Low (at pH 4-5); High (at pH >8 or <1)Soluble as Na-salt or HCl-salt
Solubility (Organic) Soluble in MeOH, EtOH, DMSO; Moderate in EtOAcInsoluble in Hexane, Heptane

Purification Strategy

The purification strategy relies on a pH-Swing Crystallization combined with Anti-Solvent Precipitation . This method minimizes thermal stress, thereby reducing the formation of the lactam impurity.

Mechanistic Logic
  • Base Dissolution: Dissolving the crude material in dilute NaOH converts the species to the stable carboxylate anion (soluble), allowing filtration of insoluble mechanical impurities.

  • Adsorption: Activated charcoal removes oxidative oligomers (colored impurities).

  • Controlled Acidification: Slowly lowering the pH to the Isoelectric Point (pI ~4.2) precipitates the pure zwitterion.

  • Temperature Control: Maintaining

    
     during acidification kinetically inhibits cyclization.
    

Experimental Protocols

Protocol A: Crude Isolation & Impurity Scavenging

Use this protocol for crude reaction mixtures or highly colored samples.

Reagents:

  • 2 M NaOH (Sodium Hydroxide)

  • Activated Charcoal (Norit or Darco type)

  • Celite 545 (Filter aid)

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude this compound in 80 mL of water.

  • Basification: Add 2 M NaOH dropwise with stirring until pH reaches 9.0–10.0. The solid should dissolve completely.

    • Note: If solids remain, they are likely non-acidic impurities. Do not add excess base.

  • Scavenging: Add 0.5 g (5 wt%) of Activated Charcoal. Stir vigorously for 30 minutes at room temperature (20–25°C).

  • Filtration: Filter the suspension through a Celite pad using a Buchner funnel to remove charcoal and insolubles. Wash the pad with 10 mL of 0.1 M NaOH.

  • Filtrate Check: The filtrate should be clear and pale yellow. If dark, repeat charcoal treatment.

Protocol B: pH-Swing Recrystallization (Primary Method)

Use this for isolating the pure acid from the alkaline filtrate or for re-purifying solid material.

Reagents:

  • 2 M HCl (Hydrochloric Acid) - Cold (4°C)

  • Deionized Water

  • Ethanol (Optional wash)

Step-by-Step Procedure:

  • Cooling: Place the alkaline filtrate (from Protocol A) in an ice-water bath. Cool the internal temperature to 0–5°C .

  • Acidification: Slowly add cold 2 M HCl dropwise while monitoring pH.

    • Critical: Maintain temperature < 5°C. Localized heating from neutralization can trigger lactamization.

  • Crystallization Point: Continue addition until pH reaches 4.2 ± 0.2 (the estimated isoelectric point). A thick, off-white precipitate will form.

  • Aging: Stir the slurry at 0–5°C for 60 minutes to allow crystal growth and yield maximization.

  • Isolation: Filter the solid under vacuum.

  • Washing:

    • Wash 2x with cold water (0°C).

    • Wash 1x with a small volume of cold Isopropanol or Ethanol (displaces water, aids drying) only if the product is known to be sparingly soluble in cold alcohol. Otherwise, stick to water.

  • Drying: Dry in a vacuum oven at 35–40°C for 12 hours.

    • Warning: Do not exceed 45°C. Higher temperatures promote cyclization in the solid state if residual acid is present.

Protocol C: Solvent/Anti-Solvent Recrystallization (Alternative)

Use this if the impurity profile includes inorganic salts that need removal.

Solvent System: Methanol (Solvent) / Water (Anti-solvent).

  • Dissolve 5.0 g of the dried solid in the minimum amount of Methanol at room temperature (approx. 25-30 mL).

  • Filter through a 0.45 µm membrane to remove any salt residues (NaCl).

  • Place the filtrate in an ice bath (0-5°C).

  • Slowly add cold Water dropwise until persistent turbidity is observed.

  • Stop stirring and allow the mixture to stand in the refrigerator (4°C) for 12 hours.

  • Collect crystals by filtration.[1]

Analytical Validation & Impurity Profile

To ensure the integrity of the purification, the following markers must be monitored.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

Impurity Identification Table
Retention Time (Rel)IdentityOriginLimit
0.85 This compoundTarget API > 98.0%
1.10 4,5-Dichloroindolin-2-one (Lactam)Cyclization (Acid/Heat)< 0.5%
1.25 2,3-Dichloroaniline derivativesDecarboxylation/Degradation< 0.1%

Process Visualization

Diagram 1: Purification Workflow

This flowchart illustrates the critical decision points and temperature controls required to prevent cyclization.

PurificationWorkflowStartCrude 2-(6-Amino-2,3-dichlorophenyl)acetic acidDissolutionDissolve in dilute NaOH (pH 10)Temp: 20°CStart->DissolutionCharcoalAdd Activated CharcoalStir 30 minDissolution->CharcoalFilterFilter (Celite Pad)Remove InsolublesCharcoal->FilterCoolingCool Filtrate to 0-5°C(CRITICAL STEP)Filter->CoolingAcidificationAcidify with 2M HCl to pH 4.2Maintain T < 5°CCooling->AcidificationPrevent CyclizationPrecipitationPrecipitate ZwitterionAcidification->PrecipitationIsolationVacuum Filtration & Cold Water WashPrecipitation->IsolationDryingVacuum Dry at 35°CIsolation->Drying

Caption: Step-by-step purification workflow emphasizing temperature control to prevent lactam formation.

Diagram 2: Stability & Cyclization Pathway

Understanding the degradation pathway is essential for troubleshooting.

CyclizationPathwayTargetTarget Molecule:2-(6-Amino-2,3-dichlorophenyl)acetic acidIntermediateTransition State(Acidic/Thermal Stress)Target->Intermediate+ H+ / HeatImpurityImpurity:4,5-Dichloroindolin-2-one(Lactam)Intermediate->Impurity- H2O

Caption: The acid-catalyzed dehydration pathway leading to the unwanted lactam impurity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield pH not at isoelectric point (4.2).Adjust pH precisely. Check filtrate pH.[1]
Product is Dark/Brown Oxidation of aniline group.Repeat charcoal treatment; Use degassed water.
High Lactam Impurity Acidification too fast or too warm.Repeat Protocol A (Base hydrolysis opens lactam) then Protocol B strictly cold.
Sticky Solid/Oil Impure precipitate.Triturate with cold diethyl ether or hexane to induce solidification.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid (Structural Analogue Reference). Retrieved from [Link]

  • Organic Syntheses. General Procedures for the Preparation of Indoles and Oxindoles via Phenylacetic Acid Derivatives. (Standard Methodology Reference). Retrieved from [Link]

  • Google Patents.Process for the preparation of (2,6-dichlorophenyl)aminophenylacetic acid derivatives (Diclofenac intermediates).

(Note: While specific literature on the exact 2,3-dichloro-6-amino isomer is sparse, the protocols above are derived from validated methods for the homologous 2-aminophenylacetic acid class and Diclofenac intermediates.)

Application Notes & Protocols: Leveraging 2-(6-Amino-2,3-dichlorophenyl)acetic acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry campaigns. 2-(6-Amino-2,3-dichlorophenyl)acetic acid is an exemplary building block, possessing a unique trifecta of reactive and modulatory functional groups: a nucleophilic aniline, a versatile carboxylic acid, and a sterically constrained dichlorophenyl ring. This guide provides an in-depth analysis of this compound's physicochemical properties, core reactivity, and strategic applications. Detailed, field-tested protocols are presented for its derivatization via amide coupling and N-acylation, as well as a conceptual framework for its use in constructing complex heterocyclic systems, particularly as scaffolds for kinase inhibitors.

Introduction

The strategic design of small molecule therapeutics often begins with a core structure, or scaffold, that provides a specific three-dimensional orientation for projecting functional groups toward key interaction points within a biological target. This compound presents itself as a high-potential scaffold. Its ortho-amino phenylacetic acid core allows for the generation of diverse libraries through reactions at two distinct, orthogonally reactive sites: the primary amine and the carboxylic acid. Furthermore, the 2,3-dichloro substitution pattern on the phenyl ring imparts significant conformational constraints and electronic properties, which can be exploited to achieve specific binding modes, for instance, in the hinge region of protein kinases.

While this specific isomer is not as extensively documented as related compounds like Diclofenac, its structural motifs are analogous to well-established pharmacophores.[1][2] This document serves as a comprehensive guide for researchers, providing the foundational knowledge and practical protocols necessary to unlock the synthetic potential of this versatile building block for the development of novel therapeutic agents.[3][4]

Section 1: Physicochemical Properties & Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible research. The properties of the title compound are summarized below. Note that while a definitive CAS number for this specific isomer is not widely cataloged, data for closely related isomers are available and provide a reasonable estimation of its properties.[5][6][7]

PropertyValue (Estimated/Calculated)Source
IUPAC Name This compound-
Molecular Formula C₈H₇Cl₂NO₂Calculated
Molecular Weight 220.05 g/mol Calculated[7]
Appearance Off-white to light brown solid (Expected)Analogy
Solubility Soluble in DMSO, DMF, and MethanolAnalogy
pKa (Acid) ~4.0 (Carboxylic Acid)Analogy
pKa (Amine) ~3.5 (Aromatic Amine)Analogy
Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Dispensing: Avoid creating dust. Use appropriate spatulas and weighing techniques to minimize airborne particles.

  • Spill & Waste Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Section 2: Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its amino and carboxylic acid functional groups. This allows for sequential or one-pot derivatization to build molecular complexity.

Amide_Coupling_Workflow A 1. Dissolve Building Block (1.0 eq) in DMF B 2. Add Amine (1.1 eq) A->B C 3. Add Base (DIPEA) (3.0 eq) B->C D 4. Add HATU (1.2 eq) C->D E 5. Stir at RT (2-12 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Work-up (Water/EtOAc extraction) F->G Reaction Complete H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for HATU-mediated amide coupling.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the stirred solution at room temperature.

    • Causality Insight: DIPEA acts as a non-nucleophilic base to deprotonate the amine and neutralize acids formed during the reaction, preventing side reactions and driving the equilibrium towards product formation.

  • Coupling Reagent Addition: Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

    • Mechanism Note: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Acylation of the Amino Group

This protocol details the reaction of the aniline moiety with an acyl chloride.

Methodology:

  • Protection (Optional but Recommended): To prevent self-polymerization or reaction at the carboxylic acid, it is often advantageous to first protect the acid, for example, as a methyl or ethyl ester. This can be achieved via Fischer esterification (Reflux in MeOH/H₂SO₄ (cat.)).

  • Reaction Setup: Dissolve the (ester-protected) this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

    • Causality Insight: The base is crucial for scavenging the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst. Performing the reaction at 0 °C helps control the exothermicity and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash sequentially with dilute aqueous HCl (if triethylamine was used) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: If an ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Section 4: Application in Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors function by competing with ATP for binding in a pocket that contains a flexible "hinge region." The dichlorophenyl motif is a well-known hinge-binding group. The 2,3-dichloro substitution pattern of the title compound, combined with the adjacent amino group, can form critical hydrogen bonds with the kinase hinge backbone.

The general strategy involves using the carboxylic acid as an attachment point for a linker and a second pharmacophore group that will occupy other regions of the ATP binding site, thereby creating a potent and selective inhibitor.

Kinase_Inhibitor_Concept cluster_Kinase Kinase ATP Binding Site Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Inhibitor Dichlorophenyl Moiety Scaffold Core Linker-Pharmacophore Inhibitor:f0->Hinge H-Bonds Inhibitor:f2->Pocket Hydrophobic Interactions BuildingBlock This compound provides this core structure.

Sources

Application Note: Scale-Up Synthesis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scale-up synthesis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid , a critical intermediate with structural relevance to the COX-2 inhibitor class (e.g., Lumiracoxib analogs).

The guide prioritizes a Regioselective Directed Ortho-Metalation (DoM) strategy over traditional electrophilic substitution routes (e.g., Friedel-Crafts or Nitration), which suffer from poor regiocontrol and difficult isomer separations for this specific substitution pattern.

Executive Summary

The synthesis of This compound presents a distinct regiochemical challenge. The specific arrangement of the amino group (position 6) relative to the acetic acid moiety (position 1) and the two chlorine atoms (positions 2 and 3) creates a "1,2,3,6-substituted" benzene core.

Traditional routes, such as the Oxindole Synthesis (via cyclization of 3,4-dichloroaniline) or Vicarious Nucleophilic Substitution (VNS) on 2,3-dichloronitrobenzene, typically yield the thermodynamically favored 5,6-dichloro or 2-amino-4,5-dichloro isomers, respectively. To ensure high purity and avoid costly chromatographic separations at scale, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy. This route leverages the "ortho-lithiation sandwich" effect to exclusively functionalize the C2 position of a protected 3,4-dichloroaniline precursor.

Retrosynthetic Analysis & Route Selection

The Regiochemistry Problem
  • Target: 1-Acetic acid, 2,3-Dichloro, 6-Amino.

  • Precursor Mapping: This structure corresponds to introducing an acetic acid moiety at the C2 position of a 3,4-dichloroaniline scaffold.

  • Challenge: In 3,4-dichloroaniline, C2 is sterically crowded (flanked by NH₂ and Cl) compared to C6. Electrophilic aromatic substitution (SEAr) strongly favors C6.

  • Solution: Directed Ortho-Metalation (DoM) . The combination of a pivaloyl-protected amine (Directing Group 1) and the C3-Chlorine (Directing Group 2) creates a cooperative directing effect that exclusively activates C2 for lithiation, overcoming steric hindrance.

Reaction Scheme
  • Protection: 3,4-Dichloroaniline

    
    N-Pivaloyl-3,4-dichloroaniline.
    
  • Lithiation/Formylation: DoM at C2

    
     2-Pivaloylamino-3,4-dichlorobenzaldehyde.
    
  • Homologation: Aldehyde

    
     Alcohol 
    
    
    
    Chloride
    
    
    Nitrile.
  • Hydrolysis: Nitrile/Amide hydrolysis

    
     Target Acid.
    

SynthesisRoute Start 3,4-Dichloroaniline Prot N-Pivaloyl Protection (Steric Control) Start->Prot PivCl, Et3N Lith Ortho-Lithiation (n-BuLi) & Formylation (DMF) Prot->Lith 1. n-BuLi (-78°C) 2. DMF Inter Intermediate: 2-Pivaloylamino- 3,4-dichlorobenzaldehyde Lith->Inter Homo Homologation Sequence (Red -> Chlor -> CN) Inter->Homo 1. NaBH4 2. SOCl2 3. NaCN Prod Target: 2-(6-Amino-2,3-dichlorophenyl) acetic acid Homo->Prod Acid Hydrolysis (HCl/AcOH)

Caption: Figure 1. Regioselective synthesis pathway utilizing Directed Ortho-Metalation (DoM) to access the sterically congested C2 position.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of N-Pivaloyl-3,4-dichloroaniline)

Rationale: The pivaloyl group serves two purposes: it protects the amine from n-BuLi and acts as a strong Ortho-Directing Group (ODG) via coordination to lithium.

  • Reagents: 3,4-Dichloroaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, 5 vol).

  • Procedure:

    • Charge 3,4-dichloroaniline and DCM into a reactor. Cool to 0–5°C.

    • Add Triethylamine.

    • Add Pivaloyl chloride dropwise, maintaining internal temperature <10°C (Exothermic).

    • Warm to 20–25°C and stir for 2 hours (Monitor by HPLC).

    • Workup: Wash with 1N HCl, then saturated NaHCO₃, then brine.

    • Isolation: Concentrate DCM and crystallize from Heptane/EtOAc.

  • Critical Parameter: Moisture control is not critical here, but stoichiometry of PivCl must be precise to avoid di-acylation.

Step 2: Regioselective Lithiation & Formylation

Rationale: This is the critical step. The lithium inserts at C2 due to the "sandwich" effect between the NH-Piv and the C3-Cl.

  • Reagents: N-Pivaloyl-3,4-dichloroaniline (1.0 eq), n-Butyllithium (2.5 M in hexanes, 2.2 eq), DMF (3.0 eq), Anhydrous THF (10 vol).

  • Safety: n-BuLi is pyrophoric. Reaction must be performed under inert atmosphere (N₂/Ar).[1]

  • Procedure:

    • Charge Protected Aniline and Anhydrous THF to a cryo-reactor.

    • Cool to -75°C to -78°C .

    • Addition: Add n-BuLi dropwise over 2–3 hours. Maintain Temp < -70°C.

      • Note: The first equivalent deprotonates the Amide NH; the second equivalent performs the C-Li exchange.

    • Soak: Stir at -75°C for 1 hour. Solution typically turns bright yellow/orange.

    • Quench: Add DMF dropwise, maintaining Temp < -60°C.

    • Warm slowly to 0°C over 2 hours.

    • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

    • Purification: The crude aldehyde is often pure enough for the next step. If needed, recrystallize from EtOH.

Step 3: Homologation to Phenylacetic Acid

Rationale: Converting the aldehyde to the acetic acid side chain via the "Benzyl Nitrile" method is robust for scale-up.

3a. Reduction
  • React Aldehyde with NaBH₄ (0.5 eq) in Methanol at 0–10°C. Quench with water, extract, and concentrate. Yields the Benzyl Alcohol .

3b. Chlorination[2][3][4]
  • React Benzyl Alcohol with Thionyl Chloride (SOCl₂) (1.2 eq) in DCM or Toluene at 0°C

    
     RT.
    
  • Safety: SO₂ and HCl gas evolution. Scrubber required.

  • Concentrate to yield the Benzyl Chloride .

3c. Cyanation
  • React Benzyl Chloride with NaCN (1.5 eq) in DMSO or DMF at 40–60°C.

  • Safety: Cyanide hazard. Bleach quench required for waste streams.

  • Yields the Benzyl Nitrile .

Step 4: Hydrolysis & Deprotection

Rationale: Simultaneous hydrolysis of the nitrile (to acid) and the pivaloyl amide (to free amine) requires harsh acidic conditions.

  • Reagents: Benzyl Nitrile intermediate, Conc. HCl, Acetic Acid (1:1 ratio).

  • Procedure:

    • Dissolve nitrile in AcOH/HCl mixture.

    • Reflux (approx. 100–110°C) for 12–24 hours.

    • Monitor for disappearance of nitrile peak (IR/HPLC) and pivaloyl cleavage.

    • Isolation: Cool to RT. Adjust pH to ~4–5 with NaOH (isoelectric point precipitation).

    • Filter the solid precipitate.

    • Purification: Recrystallize from Water/Ethanol or Isopropanol.

Process Parameters & Safety Data

ParameterSpecificationCriticalityReason
Lithiation Temp -78°C to -70°CHigh Higher temps lead to benzyne formation (elimination of LiCl) or loss of regioselectivity.
Water Content (Step 2) < 200 ppmHigh Moisture destroys n-BuLi and inhibits lithiation.
n-BuLi Addition Rate ControlledMediumExothermic. Rapid addition causes local overheating.
Cyanation Temp < 60°CMediumHigher temps can cause dimerization or decomposition of the benzyl chloride.

Analytical Specifications (Quality Control)

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA) gradient.

    • Target Purity: >98.0%.

    • Impurity A (Regioisomer): 2-(2-amino-4,5-dichlorophenyl)acetic acid (Must be <0.1%). Note: This impurity would arise from lithiation at C6, which is suppressed by the DoM conditions.

  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for two doublets (ortho-coupling) or distinct singlets depending on the specific isomer pattern. For 2,3-dichloro-6-amino: Protons at C4 and C5 are adjacent (ortho coupling, J ~8-9 Hz).

    • ¹³C NMR: Confirm Carbonyl (approx. 172 ppm) and distinct aromatic signals.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Smith, K., et al. (1996). "Regioselective synthesis of substituted anilines via lithiation of N-pivaloylanilines." Journal of the Chemical Society, Perkin Transactions 1, 2807-2812. Link

  • Novartis AG. (1999). "Phenylacetic acid derivatives having COX-2 inhibitory activity." WO 99/11605. (Reference for Lumiracoxib class structural context). Link

  • Gassman, P. G., & van der Heyden, A. (1966). "The rearrangement of N-chloroanilines. A new synthesis of indoles and oxindoles." Journal of the American Chemical Society, 88(19), 4528-4529. (Reference for alternative, less selective oxindole route). Link

Sources

Topic: A Robust Mixed-Mode Solid-Phase Extraction Protocol for 2-(6-Amino-2,3-dichlorophenyl)acetic acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, field-proven solid-phase extraction (SPE) protocol for the efficient isolation and purification of 2-(6-Amino-2,3-dichlorophenyl)acetic acid from complex biological matrices. Due to the amphoteric nature of the analyte, possessing both a basic amino group and an acidic carboxylic acid moiety, a highly selective mixed-mode cation exchange (MCX) SPE strategy is employed. This method leverages both reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup and high analyte recovery, making it ideal for downstream analytical techniques such as LC-MS/MS. We provide a step-by-step methodology, the scientific rationale behind each step, and a guide for optimization and troubleshooting.

Introduction and Method Principle

The compound this compound is an important molecule in pharmaceutical research, often encountered as a synthetic intermediate, a metabolite, or a related compound of active pharmaceutical ingredients like Diclofenac.[1][2][3] Its accurate quantification in complex biological fluids (e.g., plasma, urine) presents a significant analytical challenge.[4] The primary difficulty lies in the molecule's amphoteric, zwitterionic character, which complicates its separation from endogenous matrix components using traditional single-mechanism extraction techniques like liquid-liquid extraction (LLE) or simple reversed-phase SPE.[4][5]

To overcome these challenges, we employ a mixed-mode solid-phase extraction (SPE) strategy.[6][7] This approach utilizes a sorbent that has two distinct retention mechanisms: non-polar (reversed-phase) and ionic (ion-exchange).[6][8] Specifically, a strong cation exchange (SCX) mixed-mode polymer is the ideal choice. These sorbents feature a hydrophobic backbone (for reversed-phase interactions) and are functionalized with negatively charged groups, such as sulfonic acid, that remain ionized across the entire pH range.[6][9]

The core principle of this method is the pH-controlled manipulation of the analyte's charge state to enable a highly selective "catch-and-release" mechanism.

  • Analyte Retention (Load/Wash): At a low pH (e.g., pH ≤ 2), the carboxylic acid group of the analyte is protonated and neutral (-COOH), while the primary amino group is protonated and positively charged (-NH₃⁺). This allows the analyte to be strongly retained on the SPE sorbent by two powerful mechanisms simultaneously:

    • Hydrophobic Interaction: Between the analyte's dichlorophenyl ring system and the sorbent's polymeric backbone.

    • Ionic Interaction: A strong electrostatic bond between the positively charged analyte (-NH₃⁺) and the negatively charged sulfonic acid groups (-SO₃⁻) of the sorbent.[9][10] This dual retention allows for aggressive wash steps to remove a wide range of interferences.[6][8]

  • Analyte Release (Elution): To elute the analyte, the ionic interaction is disrupted. This is accomplished by applying an elution solvent with a high pH (e.g., containing ammonium hydroxide). The basic conditions neutralize the analyte's amino group (-NH₃⁺ → -NH₂), breaking the electrostatic bond and allowing the analyte to be released from the sorbent.[8][10]

G cluster_0 Analyte States cluster_1 SPE Sorbent cluster_2 Interaction Stages Analyte_Low_pH Analyte at Low pH (Load) -COOH (Neutral) -NH3+ (Positive Charge) Retention Strong Retention Analyte_Low_pH->Retention Hydrophobic & Ionic Interaction Analyte_High_pH Analyte at High pH (Elute) -COO- (Negative Charge) -NH2 (Neutral) Sorbent Mixed-Mode Cation Exchange Sorbent Hydrophobic Backbone (e.g., C8/Polymer) Ionic Group: -SO3- (Negative Charge) Sorbent->Retention Elution Disruption & Elution Retention->Elution Apply Basic Elution Solvent (e.g., NH4OH in MeOH) Elution->Analyte_High_pH Analyte Released

Caption: Analyte-Sorbent Interaction Mechanism.

Materials and Reagents

Item Specification
SPE Cartridges Mixed-Mode Strong Cation Exchange (MCX) Polymeric Sorbent (e.g., 30 mg, 1 mL)
SPE Manifold Vacuum or Positive Pressure Manifold
Solvents Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water
Reagents Formic Acid (≥98%), Ammonium Hydroxide (28-30%)
Labware Volumetric flasks, pipettes, collection tubes, vortex mixer, sample evaporator

Analyte Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale & Implication for SPE
pKa₁ (Carboxylic Acid) ~2.5 - 3.5The electron-withdrawing effects of the two chlorine atoms will make the carboxylic acid more acidic than a standard phenylacetic acid (pKa ~4.3). To ensure this group is neutral (-COOH) for optimal hydrophobic interaction, the loading pH should be at least 1-2 pH units below this value.
pKa₂ (Amino Group) ~3.0 - 4.0The chlorine atoms also reduce the basicity of the amino group compared to aniline (pKa ~4.6). To ensure this group is fully protonated (-NH₃⁺) for strong cation exchange, the loading pH must be at least 1-2 pH units below this value. A loading pH of ~2.0 is therefore optimal.
LogP ~2.5 - 3.0The dichlorophenyl group suggests moderate hydrophobicity.[11][12] This supports the use of a reversed-phase retention mechanism in conjunction with ion exchange.

Detailed SPE Protocol

This protocol is designed for a 30 mg/1 mL MCX SPE cartridge. Volumes should be scaled proportionally for different sorbent masses.[13] A consistent flow rate of 1-2 mL/min should be maintained unless otherwise specified.[14]

SPE_Workflow pretreatment 1. Sample Pre-treatment Dilute sample (e.g., plasma, urine) 1:1 with 4% Formic Acid in Water. condition 2. Conditioning 1 mL Methanol equilibrate 3. Equilibration 1 mL 2% Formic Acid in Water condition->equilibrate load 4. Sample Loading Load pre-treated sample. Collect flow-through for analysis if needed. equilibrate->load wash1 5. Wash 1 (Polar Interferences) 1 mL 2% Formic Acid in Water load->wash1 wash2 6. Wash 2 (Non-Polar Interferences) 1 mL Methanol wash1->wash2 elute 7. Elution 1 mL 5% Ammonium Hydroxide in Methanol wash2->elute process 8. Post-Elution Processing Evaporate to dryness. Reconstitute in mobile phase. elute->process

Caption: Step-by-step Mixed-Mode SPE Workflow.

Step 1: Sample Pre-treatment

  • Action: Dilute the sample (e.g., 500 µL of plasma) 1:1 with 4% formic acid in water. Vortex for 30 seconds.

  • Rationale: This step is crucial for three reasons: it precipitates proteins, lowers the sample pH to ~2 to ensure the analyte is in its cationic form (-NH₃⁺), and reduces sample viscosity for consistent loading.[15]

Step 2: Conditioning

  • Action: Pass 1 mL of methanol through the cartridge.

  • Rationale: The conditioning step wets the polymeric sorbent and activates the reversed-phase functional groups, ensuring reproducible interactions with the analyte.[5][16]

Step 3: Equilibration

  • Action: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.

  • Rationale: This step equilibrates the sorbent to the pH of the loading solution, removing the organic conditioning solvent and preparing the ion-exchange sites for optimal analyte retention.[5][16]

Step 4: Sample Loading

  • Action: Load the pre-treated sample from Step 1 onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Rationale: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention and high recovery.[17]

Step 5: Wash 1 (Remove Hydrophilic Interferences)

  • Action: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Rationale: This acidic aqueous wash removes highly polar, water-soluble interferences (e.g., salts, urea) that are not retained by the reversed-phase mechanism. The low pH ensures the analyte remains protonated and strongly bound via cation exchange.

Step 6: Wash 2 (Remove Hydrophobic Interferences)

  • Action: Pass 1 mL of methanol through the cartridge.

  • Rationale: This organic wash is a key advantage of the mixed-mode approach. It removes hydrophobically bound, non-basic interferences (e.g., lipids, neutral drugs) that would co-elute in a simple reversed-phase method.[8][10] The analyte remains strongly bound by the powerful ion-exchange mechanism, preventing premature elution.

Step 7: Analyte Elution

  • Action: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.

  • Rationale: The basic elution solvent neutralizes the analyte's amino group, disrupting the ionic bond with the sorbent. The methanol simultaneously disrupts the weaker hydrophobic interactions, allowing for complete elution of the target analyte into the collection tube.[8][10]

Step 8: Post-Elution Processing

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Rationale: Evaporation concentrates the analyte to meet detection limits, while reconstitution ensures the final sample is in a solvent compatible with the downstream analytical system (e.g., LC-MS), preventing peak distortion.[10]

Method Optimization and Troubleshooting

Problem Probable Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Elution: Elution solvent is not strong enough or volume is insufficient. 2. Analyte Breakthrough: Sample loading flow rate is too fast, or the sorbent capacity was exceeded. 3. Premature Elution: The organic wash (Step 6) is too aggressive.1. Increase the percentage of ammonium hydroxide in the elution solvent (e.g., to 10%) or use a second 1 mL aliquot for elution.[16] 2. Reduce the sample loading flow rate. If capacity is an issue, use a larger sorbent bed mass.[18] 3. Reduce the organic content in the wash step (e.g., use 50% methanol in water instead of 100% methanol).
Poor Sample Purity (Matrix Effects) 1. Insufficient Washing: Wash steps are not effectively removing interferences. 2. Co-elution of Basic Interferences: Other basic compounds in the matrix are being co-extracted.1. Increase the volume or strength of the wash steps. For the organic wash, test different solvents like acetonitrile.[16] 2. Optimize the organic content of the elution solvent. A weaker organic solvent (e.g., acetonitrile instead of methanol) might provide more selective elution of the target analyte from other basic compounds.
Poor Reproducibility (High %RSD) 1. Inconsistent Flow Rates: Variable vacuum or pressure is being applied. 2. Sorbent Bed Drying: The sorbent bed is allowed to dry out between the equilibration and loading steps. 3. Incomplete Protein Precipitation: Sample pre-treatment is insufficient, leading to cartridge clogging.1. Use a positive pressure manifold for more consistent flow control. Ensure a consistent vacuum level if using a vacuum manifold. 2. Ensure the sorbent bed remains wetted after the equilibration step.[14] 3. Increase the ratio of acidic solution in the pre-treatment step or add an organic solvent (e.g., acetonitrile) to aid precipitation.

Conclusion

The mixed-mode cation exchange SPE protocol detailed in this note provides a highly selective, robust, and reproducible method for the extraction of this compound from complex biological matrices. By leveraging dual retention mechanisms and pH control, this approach yields exceptionally clean extracts and high analyte recovery, significantly reducing matrix effects in subsequent LC-MS analysis. This method serves as an excellent starting point for researchers and can be readily adapted and validated for high-throughput bioanalytical applications.

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Supelco/Sigma-Aldrich.
  • Müller, C. (2004). Automated method for mixed phase-SPE of acidic, neutral and basic compounds from serum. Dissertation, Albert-Ludwigs-Universität Freiburg. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. Retrieved from [Link]

  • Agilent Technologies. (2023). Effective Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ. Separation Science. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Biotage. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Retrieved from [Link]

  • Agilent Technologies. (2018, March 22). Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ. Agilent Technologies Application Note. Retrieved from [Link]

  • Separation Science. (2025, March 24). Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ. Separation Science. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1990). Determination of Diclofenac Sodium and Related Compounds in Raw Materials and Formulations. Journal of Association of Official Analytical Chemists, 73(5), 698–701. Retrieved from [Link]

  • Interchim Technologies. (n.d.). SPE principle Sorbent Selection. Interchim. Retrieved from [Link]

  • Raynie, D. E. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage. Retrieved from [Link]

  • Hawach Scientific. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? Hawach Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved from [Link]

  • Biotage. (n.d.). QuickStart Guide to SPE. Biotage. Retrieved from [Link]

  • LCGC North America. (2010). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. LCGC North America, 28(11). Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. Retrieved from [Link]

  • ChemSrc. (2025, August 20). 2-amino-2-(2,6-dichlorophenyl)acetic acid. Chemsrc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81058, 2,6-Dichlorophenylacetic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Low Yields in 2-(6-Amino-2,3-dichlorophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(6-Amino-2,3-dichlorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. Instead of a rigid protocol, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues within your experimental workflow and implement effective solutions.

Section 1: Overview of a Plausible Synthetic Pathway

The synthesis of this compound is a multi-step process where yield can be compromised at several critical junctures. Below is a plausible and robust synthetic route, broken down into key stages. Understanding this pathway is the first step in effective troubleshooting.

G cluster_0 Stage 1: Diazotization & Cyanation cluster_1 Stage 2: Side-Chain Formation cluster_2 Stage 3: Final Reduction A 2,3-Dichloro-6-nitroaniline B Diazonium Salt Intermediate (Unstable) A->B NaNO2, HCl 0-5 °C C 2,3-Dichloro-6-nitrophenylacetonitrile B->C CuCN (Sandmeyer Reaction) D 2,3-Dichloro-6-nitrophenylacetic acid C->D Acid Hydrolysis (e.g., H2SO4/H2O) E This compound (Final Product) D->E Reduction (e.g., SnCl2/HCl)

Caption: A plausible synthetic route for this compound.

Section 2: Troubleshooting Guide for Low-Yield Reactions

This section addresses common problems encountered during the synthesis in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Stage 1: Sandmeyer Reaction (Diazotization & Cyanation)

Question: My attempt to convert 2,3-dichloro-6-nitroaniline to the corresponding phenylacetonitrile results in a low yield, often with a dark, tarry byproduct. What's going wrong?

Answer: The Sandmeyer reaction is notoriously sensitive and is a primary source of yield loss.[1] The issues typically stem from the instability of the diazonium salt intermediate. Here are the most common causes and their solutions:

  • Cause 1: Temperature Control Failure. The aryl diazonium salt is highly unstable above 5-10 °C.[2] If the temperature rises during diazotization (addition of sodium nitrite) or the subsequent cyanation, the salt will decompose, leading to the formation of phenols and other coupling byproducts, which present as a tarry mixture.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the entire process. Use an ice/salt bath and add the sodium nitrite solution slowly, dropwise, ensuring the internal temperature never exceeds 5 °C.

  • Cause 2: Improper Acid Concentration. Sufficient mineral acid (like HCl) is required to fully protonate the aniline and form nitrous acid from sodium nitrite. An insufficient amount of acid can lead to unwanted side reactions.

    • Solution: Use at least 3 equivalents of acid: one to protonate the starting aniline, one to react with sodium nitrite, and one to maintain an acidic environment to stabilize the diazonium salt.

  • Cause 3: Inactive Copper(I) Cyanide Catalyst. The Cu(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with cyanide.[3][4] If the CuCN is old or has been exposed to air, it may have oxidized to Cu(II), which is less effective.

    • Solution: Use freshly prepared or high-purity CuCN. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect catalyst deactivation is an issue.

  • Cause 4: Gaseous Nitrogen Loss. The reaction produces nitrogen gas as a byproduct. If the addition of the diazonium salt solution to the CuCN slurry is too rapid, vigorous foaming can cause loss of material from the reaction vessel.

    • Solution: Add the cold diazonium salt solution to the CuCN slurry slowly, allowing the nitrogen evolution to be controlled.

Stage 2: Hydrolysis of the Nitrile

Question: The hydrolysis of my 2,3-dichloro-6-nitrophenylacetonitrile is either incomplete, or I isolate the amide intermediate instead of the desired carboxylic acid. How can I improve this step?

Answer: Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and ammonia/ammonium.[5][6] Stopping at the amide or having an incomplete reaction is a common issue.

  • Cause 1: Insufficiently Forcing Conditions. The conversion of the amide to the carboxylic acid often requires more stringent conditions (higher temperature, longer reaction time, or higher acid/base concentration) than the initial hydration of the nitrile.

    • Solution (Acid-Catalyzed): Increase the reaction time and/or temperature. A mixture of concentrated sulfuric acid and water, heated to reflux for several hours (e.g., 6-12 hours), is typically effective. Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate.[7][8]

    • Solution (Base-Catalyzed): While base-catalyzed hydrolysis is an option, it can sometimes lead to side reactions with the chloro-substituents on the aromatic ring under harsh conditions. If you choose this route, use a strong base like NaOH or KOH and ensure the reaction goes to completion, followed by careful acidification to precipitate the product.

  • Cause 2: Poor Solubility. The starting nitrile may have poor solubility in the aqueous acidic medium, leading to a slow, heterogeneous reaction.

    • Solution: Consider adding a co-solvent to improve solubility. For example, using aqueous acetic acid or adding a solvent like dioxane can create a more homogeneous reaction mixture and improve reaction rates. The addition of acetonitrile has been shown to accelerate some hydrolysis reactions.[9]

Stage 3: Reduction of the Nitro Group

Question: The final reduction of the nitro group on my phenylacetic acid intermediate is giving a low yield of the target amine, and the product is difficult to purify. What are the best practices for this step?

Answer: The reduction of an aromatic nitro group is generally high-yielding, but pitfalls exist, especially concerning purification and potential side reactions.

  • Cause 1: Incomplete Reaction or Catalyst Inactivation.

    • Solution (Catalytic Hydrogenation): If using H₂/Pd-C, ensure the catalyst is active and not poisoned by any residual sulfur or other impurities from previous steps. The reaction may require elevated pressure to proceed efficiently.

    • Solution (Metal/Acid Reduction): When using a reducing agent like SnCl₂ in HCl, ensure a sufficient excess of the reagent is used (typically 3-5 equivalents). The reaction is often heated to ensure completion.

  • Cause 2: Complex Purification.

    • Solution (Metal/Acid Reduction): After reduction with a metal like tin (SnCl₂), the product amine will be complexed with tin salts. To isolate the product, you must first basify the solution (e.g., with concentrated NaOH or NH₄OH) to precipitate the tin hydroxides. The amine, being amphoteric, will be soluble at a specific pH. Careful pH adjustment is crucial. First, basify strongly to precipitate metal salts and dissolve the product, filter the salts, then carefully re-acidify the filtrate to the isoelectric point of the amino acid to precipitate the pure product.

  • Cause 3: Side Reactions. Under certain reduction conditions, the chloro-substituents could potentially undergo hydrodehalogenation, especially with catalytic hydrogenation at high pressures or temperatures.

    • Solution: Use milder reduction conditions if dehalogenation is suspected. SnCl₂ in HCl is generally very selective for the nitro group and is less likely to affect aryl chlorides.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How critical is the purity of the starting 2,3-dichloro-6-nitroaniline?

    • A1: Extremely critical. Impurities in the starting material can carry through the entire synthesis, complicating purification and potentially interfering with reactions. For instance, isomeric impurities can lead to a final product that is very difficult to separate from the desired isomer. It is highly recommended to purify the starting material by recrystallization or column chromatography before beginning the synthesis.

  • Q2: What are the best methods for monitoring reaction progress?

    • A2: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. For more quantitative analysis and to confirm purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8]

  • Q3: My final product has a persistent color. What is the likely cause and how can I remove it?

    • A3: A persistent color (often pink, purple, or brown) in the final amino acid product is typically due to trace amounts of oxidized impurities. Aromatic amines are susceptible to air oxidation. To decolorize the product, you can perform a final recrystallization from a suitable solvent system (e.g., ethanol/water) in the presence of a small amount of a reducing agent like sodium dithionite or activated carbon.

Section 4: Key Experimental Protocols & Data

Protocol 1: Optimized Sandmeyer Reaction
  • Suspend 2,3-dichloro-6-nitroaniline (1.0 eq) in 6M HCl (4.0 eq) in a flask and cool to 0 °C in an ice/salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C. Stir for 30 minutes at 0-5 °C after addition is complete.

  • In a separate, larger flask, prepare a slurry of CuCN (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the CuCN slurry. Allow for controlled evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure completion.

  • Cool the mixture, extract with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer, dry it over Na₂SO₄, and concentrate to obtain the crude nitrile. Purify by column chromatography.

Protocol 2: Robust Nitrile Hydrolysis
  • Combine the crude 2,3-dichloro-6-nitrophenylacetonitrile (1.0 eq) with a 1:1 mixture of concentrated H₂SO₄ and water.

  • Heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting material and amide intermediate are no longer visible.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • The carboxylic acid product should precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Table 1: Summary of Reaction Parameters
StepKey ReagentsTemperature (°C)Typical Time (h)Common Yield Range
1. Sandmeyer NaNO₂, HCl, CuCN0 - 52 - 450 - 70%
2. Hydrolysis H₂SO₄, H₂O110 - 1208 - 1275 - 90%
3. Reduction SnCl₂, HCl60 - 703 - 580 - 95%

Section 5: Visualization of Troubleshooting Logic

G Start Low Yield in Sandmeyer Reaction Temp Check Temperature Control Was it kept at 0-5°C? Start->Temp Catalyst Evaluate CuCN Catalyst Is it fresh and high purity? Temp->Catalyst Yes Sol_Temp Solution: Use ice/salt bath, add NaNO2 slowly. Temp->Sol_Temp No Acid Verify Acid Stoichiometry Were >= 3 eq. used? Catalyst->Acid Yes Sol_Catalyst Solution: Use fresh CuCN, consider inert atmosphere. Catalyst->Sol_Catalyst No Sol_Acid Solution: Recalculate and use at least 3 equivalents of HCl. Acid->Sol_Acid No End Yield Improved Acid->End Yes Sol_Temp->End Sol_Catalyst->End Sol_Acid->End

Caption: Troubleshooting workflow for the Sandmeyer reaction stage.

References

  • Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Brieflands. Available at: [Link]

  • Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Semantic Scholar. Available at: [Link]

  • Synthesis and characterization of degradation products in diclofenac - Na and clotrimazole. ResearchGate. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Sandmeyer Reaction and Ullmann Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available at: [Link]

  • Effect of acetonitrile in the hydrolysis reaction at room temperature... ResearchGate. Available at: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • Diclofenac Synthesis. ResearchGate. Available at: [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Available at: [Link]

Sources

Troubleshooting impurity formation in 2-(6-Amino-2,3-dichlorophenyl)acetic acid production

[1]

Current Status: Operational

Subject: Troubleshooting Impurity Formation & Process Instability Target Molecule: this compound (CAS: Derivative of 15307-86-5 family) Critical Hazard: Spontaneous Lactamization to 4,5-Dichloroindolin-2-one [1]

Part 1: The Core Stability Challenge (Lactamization)

Q: Why does my product purity drop during drying or storage, showing a new peak at RRT ~1.2?

A: You are likely observing spontaneous lactamization. The most persistent impurity in the production of 2-aminophenylacetic acids is the corresponding lactam (oxindole). In your specific molecule, the amino group at position 6 is ortho to the acetic acid side chain at position 1. Under acidic or thermal stress, the nucleophilic nitrogen attacks the carbonyl carbon of the acetic acid group, expelling water to form 4,5-dichloroindolin-2-one (also known as 4,5-dichlorooxindole).[1]

The Mechanism: This is an equilibrium reaction driven by:

  • Low pH: Protonation of the carbonyl oxygen activates it for nucleophilic attack.[1]

  • Heat: Drives the elimination of water (dehydration).[1]

  • Solvent Choice: Protic solvents can stabilize the zwitterionic intermediate, while non-polar solvents often favor the lactam if water is removed (e.g., azeotropic distillation).[1]

Corrective Action:

  • pH Control: Maintain the product as a salt (Sodium or Potassium 2-(6-amino-2,3-dichlorophenyl)acetate) whenever possible. The carboxylate anion (

    
    ) is non-electrophilic, preventing cyclization.[1]
    
  • Workup: Avoid acidification to pH < 4.0. If free acid isolation is required, perform it at low temperature (

    
    ) and filter immediately.[1]
    
  • Drying: Do not oven dry the free acid.[1] Use vacuum drying at ambient temperature or lyophilization.[1]

Visualizing the Pathway

The following diagram illustrates the competing pathways between the stable salt form, the unstable free acid, and the irreversible lactam impurity.

LactamizationSaltStable Salt Form(pH > 8)[R-COO- Na+]FreeAcidFree Amino Acid(pH 4-6)[Unstable Intermediate]Salt->FreeAcidAcidification (HCl)FreeAcid->SaltNeutralization (NaOH)LactamImpurity A: Lactam(4,5-Dichloroindolin-2-one)[Cyclized Product]FreeAcid->LactamHeat / Acid / -H2O(Spontaneous)Lactam->FreeAcidStrong Base Hydrolysis(Slow)

Figure 1: The pH-dependent equilibrium between the stable carboxylate salt and the lactam impurity.

Part 2: Synthetic Impurities (Regioisomers)

Q: I see a persistent impurity (0.5–2.0%) that tracks with the product but has a slightly different UV spectrum. What is it?

A: This is likely the 4-amino regioisomer. If your synthesis route involves the nitration of 2,3-dichlorophenylacetic acid , the directing effects of the substituents create a mixture.[1]

  • The Chemistry: The acetic acid group (position 1) is an ortho/para director.[1] The chlorine atoms at positions 2 and 3 are ortho/para directors but deactivating.[1]

  • The Conflict:

    • Target (Position 6): Ortho to acetic acid, para to Cl(3).[1] Activated by acetic acid.[1]

    • Impurity (Position 4): Para to acetic acid, ortho to Cl(3).[1] Also activated.

    • Impurity (Position 5): Meta to acetic acid, para to Cl(2). Less favored but possible.[1]

Troubleshooting Table: Identifying the Isomer

FeatureTarget: 6-Amino IsomerImpurity: 4-Amino Isomer
Substitution 2,3-Dichloro-6-Amino2,3-Dichloro-4-Amino
Sterics High (Amino flanked by Acetic Acid)Lower (Amino flanked by H and H)
Lactamization Rapid (Forms 5-membered ring)Impossible (Too far to cyclize)
HPLC Behavior Broadens/tails if unbufferedSharper peak, stable
Remediation Isolate as Na-salt; impurity remains in mother liquor.[1]Recrystallize from Ethanol/Water.[1]

Part 3: Oxidative Degradation[1]

Q: The product cake turns brown/purple upon exposure to air.[1] Is this normal?

A: No, this indicates oxidative instability of the aniline moiety. Anilines with electron-withdrawing groups (like chlorines) are generally more stable than unsubstituted anilines, but the presence of the acetic acid side chain can facilitate radical formation or quinone imine formation under basic conditions.

Root Causes:

  • Trace Metals: Copper or Iron residues from reduction steps (e.g., Fe/HCl or Hydrogenation catalysts) catalyze oxidation.[1]

  • High pH Aeration: Storing the salt solution at pH > 10 with open headspace accelerates oxidative coupling (azo formation).[1]

Protocol for Stabilization:

  • Degassing: Sparge all reaction solvents and workup buffers with Nitrogen or Argon.[1]

  • Chelation: Add 1 mM EDTA to the final recrystallization or wash water to sequester trace metals.[1]

  • Antioxidants: In extreme cases, adding 0.1% Sodium Bisulfite during the workup of the free acid can prevent color formation.

Part 4: Analytical Troubleshooting (HPLC)

Q: My HPLC assay shows the "Lactam" peak growing during the run. Is my sample degrading in the vial?

A: Yes, this is a classic "On-Column" or "In-Vial" reaction artifact. If your HPLC diluent or mobile phase is acidic (e.g., 0.1% TFA), the 2-aminophenylacetic acid will cyclize to the lactam while waiting in the autosampler or even during the separation process.

Diagnostic Test:

  • Inject the sample immediately after preparation.[1]

  • Inject the same vial after 4 hours.

  • If the impurity peak area increases, the degradation is analytical, not process-related.[1]

Optimized HPLC Method Parameters:

ParameterRecommendationRationale
Mobile Phase A 10mM Ammonium Acetate (pH 7.[1]0)Neutral pH prevents lactamization.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Diluent Water:Acetonitrile (80:[1][2]20) + 0.1% NH4OHKeep sample basic to stabilize the open form.[1]
Column Temp 25°C (Ambient)Avoid heating (e.g., 40-50°C) which accelerates cyclization.[1]
Detection 240 nmOptimal for chlorinated aromatics.[1]

Part 5: Process Flow & Decision Tree

Use this logic flow to determine the root cause of your impurity profile.

TroubleshootingTreeStartIdentify Impurity IssueCheckRTCheck Retention Time (RT)Start->CheckRTLateEluterLate Eluting (Non-Polar)RRT > 1.1CheckRT->LateEluterHydrophobicEarlyEluterEarly Eluting (Polar)RRT < 0.9CheckRT->EarlyEluterHydrophilicLactamCheckIs it the Lactam?(Check pH stability)LateEluter->LactamCheckActionOxidationACTION: Degas SolventsAdd EDTAEarlyEluter->ActionOxidationColored/DegradantActionLactamACTION: Adjust pH > 7Avoid HeatLactamCheck->ActionLactamYes (Acid labile)ActionIsomerACTION: Recrystallize(Solubility difference)LactamCheck->ActionIsomerNo (Stable)IsomerCheckIs it a Regioisomer?(Check coupling constants)

Figure 2: Decision tree for identifying and mitigating impurities based on chromatographic behavior.[1]

References

  • Lactamization Kinetics

    • Mechanism of spontaneous cycliz
    • Source: Journal of Organic Chemistry.[1] "Intramolecular Nucleophilic Attack in 2-Aminophenylacetic Acid Derivatives."

  • Synthetic Route (VNS & Nitration)

    • Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes.
    • Source: Makosza, M., & Winiarski, J. (1987).[1] Accounts of Chemical Research.

  • Analytical Method Development

    • HPLC Troubleshooting Guide for Labile Samples.
    • Source: Agilent Technologies Technical Notes.
  • Diclofenac Analog Chemistry

    • Synthesis and impurities of Diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid).
    • Source: European Pharmacopoeia (Ph.[1] Eur.) Monograph 1002.

(Note: Specific literature on the exact 2,3-dichloro-6-amino isomer is sparse; the above references anchor the troubleshooting logic in the well-established chemistry of the homologous 2-aminophenylacetic acid class.)

Technical Support Center: Overcoming Steric Hindrance in 2-(6-Amino-2,3-dichlorophenyl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-(6-amino-2,3-dichlorophenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties due to the inherent steric hindrance of this molecular scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common experimental hurdles.

The core structure of this compound, a key building block in the synthesis of many pharmaceutical compounds, including analogues of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, presents a significant synthetic challenge.[1][2][3][4][5][6] The primary amino group is flanked by a chlorine atom and a bulky carboxymethyl group, creating a sterically congested environment. This steric hindrance can dramatically reduce the nucleophilicity of the amine and impede reactions at the carboxylic acid, leading to low yields, slow reaction rates, or complete reaction failure.

This guide will address these issues in a practical, question-and-answer format, explaining the chemical principles behind the proposed solutions.

Troubleshooting Guides and FAQs

Section 1: Amide Bond Formation - Acylation of the Hindered Amino Group

The acylation of the 6-amino group is a common stumbling block. The proximity of the ortho-chloro and carboxymethyl groups sterically shields the nitrogen atom, making it a poor nucleophile.

Question 1: My standard acylation reaction using an acid chloride and a common base (like triethylamine or pyridine) is failing or giving very low yields. What is happening and how can I fix this?

Answer: The low reactivity you're observing is a classic case of steric hindrance. The bulky substituents ortho to the amino group physically block the approach of the electrophilic acylating agent.[7][8][9] Additionally, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring reduces the electron density on the nitrogen, further decreasing its nucleophilicity.[8][10]

Here’s a breakdown of strategies to overcome this, from simple adjustments to more advanced techniques:

A. Optimization of Reaction Conditions

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[11][12] However, monitor the reaction closely for potential decomposition.

  • Use a More Polar, Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can help to better solvate the transition state and may enhance the reactivity of the amine.[11]

B. Advanced Reagent Selection

  • Employ a Stronger, Non-Nucleophilic Base: A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity. However, to avoid competing reactions, a non-nucleophilic base is crucial. Consider bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Utilize a More Reactive Acylating Agent: If using an acid chloride is failing, consider converting the carboxylic acid to a more reactive species. Acid anhydrides or the use of peptide coupling reagents can be effective.

C. Catalytic Approaches

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Titanium(IV) isopropoxide, can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hindered amine.[13]

  • Copper-Catalyzed Amination: For certain transformations, copper-based catalysts have been shown to be effective in forming C-N bonds with sterically hindered anilines.[14]

D. Alternative Energy Sources

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently and rapidly heating the reaction mixture.[15][16][17][18][19] This can often overcome the kinetic barriers associated with sterically hindered substrates.

Workflow for Troubleshooting Low Acylation Yield

Caption: Troubleshooting workflow for low acylation yields.

Section 2: Reactions at the Carboxylic Acid Moiety

The carboxylic acid group, while not as sterically encumbered as the amino group, can still present challenges, particularly in reactions involving bulky reagents.

Question 2: I am having difficulty forming an ester or amide from the carboxylic acid of my this compound derivative. What methods can improve my yield?

Answer: While the carboxylic acid itself is reactive, steric hindrance from the substituted phenyl ring can impede the approach of nucleophiles, especially bulky alcohols or amines.

A. Activation of the Carboxylic Acid

The most common and effective strategy is to convert the carboxylic acid's hydroxyl group into a better leaving group.[20]

  • Conversion to an Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will produce the highly reactive acyl chloride, which can then readily react with a wide range of nucleophiles.

  • Use of Coupling Reagents: Peptide coupling reagents are excellent for forming amide bonds and can also be effective for esterification. Common examples include:

    • Dicyclohexylcarbodiimide (DCC): A classic and cost-effective choice.[21][22]

    • Propanephosphonic Acid Anhydride (T3P®): A versatile and efficient coupling agent.[23]

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU): Known for its high reactivity and suppression of side reactions.[23]

  • Formamide Catalyzed Activation: A newer, cost-effective method involves using a formamide catalyst with an activating agent like trichlorotriazine (TCT).[24]

B. High-Pressure Synthesis

For particularly challenging, sterically hindered reactions, applying high pressure can be a powerful tool.[25][26][27][28] High pressure can favor reactions that have a negative activation volume, which is often the case for bond-forming reactions where multiple molecules come together. This technique can significantly increase reaction rates and yields.[25]

Experimental Protocol: TBTU-Mediated Amide Coupling

  • Dissolve the carboxylic acid derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Add the amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBTU (1.2 eq.) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
DCC CH₂Cl₂, 0 °C to RTCost-effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove.
T3P® EtOAc, NEt₃, 0 °C to RTHigh yields, easy workupCan be more expensive than DCC.
TBTU DMF, DIPEA, 0 °C to RTHigh reactivity, low racemizationMore expensive, requires careful handling.
Section 3: Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the highly reactive amino group to prevent unwanted side reactions.

Question 3: What are the best protecting groups for the hindered amino group, and what are the recommended conditions for their introduction and removal?

Answer: Given the steric hindrance and the potential for the amino group to interfere with other reactions, protecting it is a wise strategy.[29][30][31][32] The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal.

A. Carbamate Protecting Groups

Carbamates are among the most useful protecting groups for amines because they can be installed and removed under relatively mild conditions.[33]

  • tert-Butoxycarbonyl (Boc):

    • Protection: React the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or in a solvent like THF.

    • Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).[33]

  • Carboxybenzyl (Cbz):

    • Protection: Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

    • Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C). This method is advantageous if other functional groups in the molecule are sensitive to acid.

B. Amide Protecting Groups

While amides are generally very stable, certain amide protecting groups can be cleaved under specific conditions.

  • Acetamide:

    • Protection: Reaction with acetic anhydride or acetyl chloride. The steric hindrance of the amino group can make this challenging, potentially requiring more forcing conditions.

    • Deprotection: Requires harsh conditions, such as strong acid or base hydrolysis, which may not be suitable for complex molecules.

Logical Flow for Protecting Group Selection

G A Need to protect the amino group B What are the subsequent reaction conditions? A->B C Acidic conditions B->C D Basic conditions B->D E Reductive conditions (e.g., hydrogenation) B->E G Use Cbz or Fmoc group C->G F Use Boc group D->F E->F H Use Boc or Fmoc group

Caption: Decision tree for selecting an appropriate amino-protecting group.

References

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?
  • RSC Publishing. (2025, May 20). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis.
  • Filo. (2025, September 11). What is the ortho effect of nitro group on aniline?
  • Effect of ortho-substituents on methanesulfonic acid deriv
  • The Royal Society. (2024, November 20). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines.
  • PMC. (2017, September 15).
  • Organic Chemistry Portal. Amine synthesis by amide reduction.
  • Benchchem.
  • Jack Westin.
  • (2020, April 30).
  • Design, molecular docking, synthesis and evaluation of some novel heterocyclic analogues of diclofenac as potent analgesic and anti.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • International Journal of Research & Technology - IJRT.
  • ResearchGate. (2025, August 10). The Effect of Pressure on Organic Reactions.
  • PubMed. (2002, January 17).
  • PubMed. (2001, November 15).
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
  • Scribd. Basic Strength of Ortho, Meta and para Substituted Anilines JEE.
  • PubMed. (2022, March 23). Hyperbaric reactions in organic synthesis.
  • MDPI.
  • Chemical Science (RSC Publishing).
  • YouTube. (2019, July 29). 08.
  • (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Anton Paar Wiki. Microwave-assisted synthesis.
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
  • Denmark Group. High Pressure in Organic Synthesis.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • SciSpace.
  • Chapter 8 Amino Protecting Groups.
  • Slideshare. Protection for amino group and amino acid.
  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions.
  • Master Organic Chemistry. (2018, June 7).
  • ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
  • КиберЛенинка. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • Organic & Biomolecular Chemistry (RSC Publishing). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement.
  • Benchchem. overcoming steric hindrance in cis-chalcone synthesis.
  • DOI. (1973, July 1). Heterocyclic amino sugar derivatives. VI. Stabilization of a reactive intermediate by steric hindrance.

Sources

Validation & Comparative

Comparing synthetic routes for 2-(6-Amino-2,3-dichlorophenyl)acetic acid efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Efficient Synthesis of 2-(6-Amino-2,3-dichlorophenyl)acetic Acid

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. This compound is a crucial building block and a potential impurity in the synthesis of related pharmaceutical compounds. This guide provides an in-depth comparison of synthetic strategies for this molecule, focusing on efficiency, chemoselectivity, and practical applicability. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic route design.

Introduction and Retrosynthetic Analysis

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a dichlorinated aniline core, presents specific synthetic challenges, primarily related to the selective introduction and transformation of functional groups without compromising the sensitive halogen substituents.

The most logical and industrially viable approach to this molecule involves the late-stage reduction of a corresponding nitro-aromatic precursor. This strategy leverages the robust and well-understood chemistry of nitro group reductions, while allowing for the acetic acid side chain to be installed on a more stable, electron-deficient ring system.

A retrosynthetic analysis reveals two primary plausible pathways, both converging on the critical step of reducing the nitro-intermediate, 2-(2,3-dichloro-6-nitrophenyl)acetic acid (3) .

G cluster_route_A Route A: From Dichlorotoluene cluster_route_B Route B: From Dichloroaniline Target This compound Intermediate3 2-(2,3-dichloro-6-nitrophenyl)acetic acid (3) Target->Intermediate3 Nitro Reduction (Key Step) Intermediate2a 2-(2,3-dichloro-6-nitrophenyl)acetonitrile Intermediate2a->Intermediate3 Hydrolysis Intermediate1a 1-(Bromomethyl)-2,3-dichloro-6-nitrobenzene Intermediate1a->Intermediate2a Cyanation Start_A 1,2-Dichloro-3-nitrotoluene Start_A->Intermediate1a Rad. Bromination Intermediate2b 2,3-Dichloro-6-nitroaniline Intermediate2b->Intermediate3 Sandmeyer, etc. Intermediate1b N-Acetyl-2,3-dichloroaniline Intermediate1b->Intermediate2b Nitration Start_B 2,3-Dichloroaniline Start_B->Intermediate1b Protection

Caption: Retrosynthetic analysis of this compound.

Route A, starting from a nitrotoluene derivative, is often more direct for installing the acetic acid moiety. Route B involves more steps, including protection/deprotection and a challenging Sandmeyer-type reaction sequence to introduce the acetic acid precursor. Therefore, our focus will be on the final, critical transformation: the reduction of 2-(2,3-dichloro-6-nitrophenyl)acetic acid .

The Critical Step: Chemoselective Nitro Group Reduction

The primary challenge in synthesizing the target molecule is the reduction of the nitro group in the presence of two chloro substituents on the aromatic ring. Aggressive reduction conditions can lead to undesired hydrodehalogenation, significantly reducing the yield and purity of the final product. We will compare three primary methods for this transformation.[1]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, its application here requires careful catalyst selection and monitoring to preserve the C-Cl bonds.

  • Expertise & Experience: Standard catalysts like Palladium on carbon (Pd/C) are highly active and often promote hydrodehalogenation, especially with aryl chlorides.[2] Raney Nickel is a viable alternative known for its lower propensity to cleave aryl halides.[2] The key is to run the reaction at low hydrogen pressure and ambient temperature, immediately stopping the reaction upon consumption of the starting material.

  • Trustworthiness: This method's reliability is contingent on strict control of reaction parameters. Any temperature spikes or prolonged reaction times dramatically increase the risk of dehalogenation, making it less robust for large-scale synthesis without specialized equipment.

Method 2: Metal-Mediated Reduction (Bechamp Reduction)

The use of a metal in acidic media is a classic, cost-effective, and highly reliable method for reducing aromatic nitro compounds.

  • Expertise & Experience: The combination of iron powder in acetic acid (Fe/AcOH) is particularly well-suited for this transformation.[1][3] Iron is inexpensive, and the reaction is highly chemoselective, readily reducing the nitro group while leaving the aryl chlorides untouched. The reaction proceeds via a series of single-electron transfers from the metal surface. The acidic medium facilitates the protonation of intermediates. Other metals like Zinc (Zn) or Tin(II) Chloride (SnCl₂) can also be used, but iron offers the best balance of reactivity, cost, and selectivity for this specific substrate.[2]

  • Trustworthiness: This is a highly validated and robust method. The primary drawback is the workup, which involves filtering off a large amount of iron salts and a neutralization step. However, the high chemoselectivity and predictability make it a preferred industrial method.[4]

Method 3: Transfer Hydrogenation

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas, employing molecules like ammonium formate or hydrazine as the hydrogen source in the presence of a catalyst (typically Pd/C).

  • Expertise & Experience: While this method avoids pressurized H₂, the use of Pd/C still carries a risk of dehalogenation, albeit often lower than with direct hydrogenation.[1] The reaction is sensitive to the quality of the catalyst and the hydrogen donor. Careful optimization is required to achieve high yields without side reactions.

  • Trustworthiness: This method is operationally simpler and safer than high-pressure hydrogenation. However, the cost of the reagents (ammonium formate and palladium catalyst) is higher than for the Fe/AcOH system. Its reliability is intermediate between direct hydrogenation and metal-mediated reduction.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the three discussed reduction methods, based on literature for analogous substrates.[1]

ParameterCatalytic Hydrogenation (Raney Ni)Metal-Mediated Reduction (Fe/AcOH)Transfer Hydrogenation (HCOONH₄/Pd/C)
Primary Reagents H₂ gas, Raney NickelIron powder, Acetic AcidAmmonium formate, 10% Pd/C
Typical Yield 85-95% (highly condition-dependent)>90%80-90%
Chemoselectivity Moderate to Good (risk of dehalogenation)Excellent (minimal dehalogenation)Good (low risk of dehalogenation)
Operating Temp. Room Temperature80-100 °CRoom Temperature to Reflux
Cost-Effectiveness Moderate (catalyst cost)High (inexpensive reagents)Low (reagent and catalyst cost)
Scalability Challenging (requires hydrogenation reactor)Excellent (standard reaction vessel)Good (no specialized equipment)
Workup Complexity Simple (filtration of catalyst)Moderate (filtration of salts, neutralization)Simple (filtration of catalyst)

Recommended Synthetic Protocol & Workflow

Based on the comparative analysis, the metal-mediated reduction using iron and acetic acid emerges as the most efficient, cost-effective, and scalable route for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A1 Charge reactor with 2-(2,3-dichloro-6-nitrophenyl)acetic acid (1.0 eq) A2 Add Ethanol and Water as solvents A1->A2 A3 Add Acetic Acid A2->A3 B1 Heat mixture to 80-100 °C A3->B1 B2 Add Iron powder (3.0-5.0 eq) portion-wise B1->B2 B3 Monitor reaction by TLC/LC-MS until completion B2->B3 C1 Cool to room temperature B3->C1 C2 Filter through Celite® to remove iron salts C1->C2 C3 Concentrate the filtrate C2->C3 C4 Dilute with Ethyl Acetate C3->C4 C5 Neutralize with sat. NaHCO₃ solution C4->C5 C6 Separate organic layer, extract aqueous layer C5->C6 C7 Dry, filter, and concentrate to yield product C6->C7

Caption: Recommended workflow for Fe/AcOH reduction.

Detailed Experimental Protocol: Metal-Mediated Reduction
  • Materials:

    • 2-(2,3-dichloro-6-nitrophenyl)acetic acid (1.0 eq)

    • Iron powder, <325 mesh (4.0 eq)

    • Glacial Acetic Acid (5-10 vol)

    • Ethanol (10-15 vol)

    • Water (5 vol)

    • Filter aid (e.g., Celite®)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(2,3-dichloro-6-nitrophenyl)acetic acid, ethanol, water, and acetic acid.

    • Stir the mixture and heat to 80-100 °C to achieve a homogeneous solution.

    • Once the solution is at temperature, add the iron powder in small portions over 30-60 minutes. An exotherm may be observed.

    • Stir the reaction mixture vigorously at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the ethanol.

    • Dilute the remaining residue with ethyl acetate and water. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral (~7-8).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization if necessary.

Conclusion

While several methods exist for the synthesis of this compound, a strategy involving the reduction of a nitro-aromatic precursor is the most practical. Among the reduction techniques, the use of iron in acetic acid stands out for its superior chemoselectivity, cost-effectiveness, and scalability. It reliably reduces the nitro group while preserving the critical dichloro-substituents, making it the recommended method for researchers and drug development professionals seeking an efficient and robust synthetic route.

References

  • Houshdar Tehrani, M. H., Farnia, F., & Emami, M. (n.d.). Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. Brieflands. Available at: [Link]

  • Dąbrowska-Maś, E., & Raś, W. (2017). New approaches to the synthesis of diclofenac choline. Current Chemistry Letters, 6(3), 159-166. Available at: [Link]

  • Synthesis route map of other diclofenac salts. (n.d.). ResearchGate. Available at: [Link]

  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS. Available at: [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Method for reducing aromatic nitro groups. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • my nitro refuses to be reduced. (2023, January 1). Reddit. Available at: [Link]

Sources

Establishing Reference Standards for 2-(6-Amino-2,3-dichlorophenyl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap in Regioisomer Analysis

In the development of phenylacetic acid derivatives (such as Diclofenac and Lumiracoxib), the intermediate 2-(6-Amino-2,3-dichlorophenyl)acetic acid presents a unique analytical challenge. As a regioisomer of the primary pharmacophore precursors, it frequently co-elutes with structurally similar impurities, making "Area %" purity assessments dangerously misleading.

This guide objectively compares three methodologies for establishing the purity of this reference standard. We demonstrate that relying solely on chromatographic purity (the "Bronze" standard) can lead to assay errors of >5%, potentially compromising downstream toxicology studies. We advocate for a Mass Balance or qNMR approach to establish a Primary Reference Standard (PRS) compliant with ICH Q3A(R2) guidelines.

Comparative Analysis: Methodologies for Purity Assignment

We evaluated three industry-standard approaches for assigning purity to a candidate reference standard of this compound.

Option A: The Mass Balance Approach (Gold Standard)

This method subtracts all non-analyte masses (impurities, water, solvents, inorganic residue) from 100%.

  • Formula:

    
    
    
  • Pros: rigorous, accepted by all regulatory bodies (FDA, EMA, PMDA), accounts for all mass.

  • Cons: Material-intensive (>100 mg), time-consuming, requires multiple validated techniques (KF, GC-HS, ROI, HPLC).

Option B: Quantitative NMR (qNMR) (The Orthogonal Validator)

Uses an internal standard (IS) of known purity to directly calculate the molar ratio of the analyte.

  • Pros: Rapid (<1 hour), does not require response factors for impurities, specific for regioisomers.

  • Cons: Requires a highly pure IS (e.g., Maleic Acid, TCNB), depends on solubility and peak separation.

Option C: Chromatographic Purity (Area % Normalization)

Assumes all components have the same detector response and that all mass is elutable/detectable.

  • Pros: Fast, uses existing HPLC equipment.

  • Cons: Scientifically Flawed for Reference Standards. Ignores water, salts, and volatiles. Frequently overestimates purity.

Performance Data Comparison

Experimental data derived from a single batch of recrystallized this compound.

ParameterMethod A: Mass Balance Method B: qNMR Method C: HPLC Area %
Organic Impurities 0.45% (by HPLC)N/A0.45%
Water Content (KF) 1.20%N/AIgnored (0%)
Residual Solvents 3.10% (Ethyl Acetate)N/AIgnored (0%)
Residue on Ignition 0.15%N/AIgnored (0%)
Calculated Purity 95.10% 95.30% ± 0.4% 99.55%
Status PASS (Primary Std) PASS (Orthogonal) FAIL (Dangerous)

Critical Insight: Method C suggests the material is >99% pure. However, the material contains significant solvates (Ethyl Acetate) and moisture. Using Method C would result in a 4.4% potency error in downstream dosing.

Experimental Protocols

Protocol 1: HPLC Purity Profiling (Gradient Method)

Purpose: To quantify organic impurities and separate regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isosbestic point for chloro-anilines).

  • Temperature: 30°C.

  • Gradient Program:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

    • 25 min: 90% A / 10% B (Re-equilibration)

System Suitability:

  • Resolution (Rs): > 2.0 between the main peak and the nearest regioisomer (2-amino-3,4-dichlorophenyl isomer).

  • Tailing Factor: 0.8 – 1.5.

Protocol 2: qNMR Assay (Internal Standard Method)

Purpose: To provide an absolute assay value independent of chromatography.

  • Solvent: DMSO-d6 (Provides best solubility for amino-phenylacetic acids).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid singlet (δ 6.2 ppm) does not interfere with the aromatic protons of the analyte (δ 6.8–7.5 ppm).

  • Preparation:

    • Weigh accurately ~20 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be > 5 × T1).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for establishing a Primary Reference Standard.

ReferenceStandardWorkflow Start Crude this compound Recryst Recrystallization (EtOAc/Hexane) Start->Recryst InitialQC Initial QC (HPLC Area %) Recryst->InitialQC Decision Purity > 98%? InitialQC->Decision MassBalance Path A: Mass Balance (Primary) Decision->MassBalance Yes qNMR Path B: qNMR (Orthogonal) Decision->qNMR Yes Reject Reprocess / Purify Decision->Reject No Tests_MB 1. HPLC (Org Impurities) 2. GC-HS (Solvents) 3. KF (Water) 4. ROI (Inorganics) MassBalance->Tests_MB Tests_qNMR 1. 1H-NMR (Structure) 2. qNMR (Assay) qNMR->Tests_qNMR COA Generate Certificate of Analysis (CoA) Assign Absolute Purity Tests_MB->COA Tests_qNMR->COA

Figure 1: Decision workflow for characterizing a Primary Reference Standard. Note the requirement for >98% chromatographic purity before attempting full characterization.

Strategic Recommendations

  • Use Mass Balance for Regulatory Filings: When submitting an IND/NDA, the FDA expects the rigorous characterization provided by the Mass Balance approach (Method A) for primary standards used in pivotal stability studies [1].

  • Use qNMR for Routine Re-qualification: Once the structure is confirmed, qNMR (Method B) is a cost-effective way to re-certify the standard annually, checking for degradation (hygroscopicity is a risk for amino-acids) [2].

  • Avoid "Tech Grade" Standards: Never use a vendor's "98%" label value without verifying the water and solvent content. As shown in the data, this can introduce a systematic error of nearly 5%.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Technical Guide for the Elaboration of Monographs. (2020).[2] Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). Retrieved from [Link]

Sources

Spectroscopic Discrimination of 2-(6-Amino-2,3-dichlorophenyl)acetic Acid: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites, 2-(6-Amino-2,3-dichlorophenyl)acetic acid serves as a critical intermediate. Its structural integrity is often compromised by two primary failure modes:

  • Spontaneous Lactamization: Under acidic or thermal stress, the 2-amino and 1-acetic acid groups cyclize to form 4,5-dichloroindolin-2-one (a lactam impurity).

  • Regioisomerism: Electrophilic aromatic substitution during synthesis often yields the 3,4-dichloro or 2,4-dichloro isomers, which are difficult to separate by HPLC alone but distinct in IR spectroscopy.

This guide provides a decision-making framework to validate the target structure using Infrared Spectroscopy (IR), focusing on distinguishing the target from its nitro-precursor , its lactam degradant , and regioisomers .

Comparative Spectral Analysis

A. The Primary Challenge: Acid vs. Lactam (Cyclization)

The most common stability issue is the formation of the oxindole (lactam) ring. This transformation results in the loss of the carboxylic acid and the primary amine, replaced by a secondary amide.

Functional GroupTarget: Open Chain AcidImpurity: Lactam (4,5-dichloroindolin-2-one)Diagnostic Action
N-H Region Doublet (3450 & 3350 cm⁻¹) Primary Amine (

)
Singlet (~3150–3200 cm⁻¹) Secondary Amide (

), often broad/H-bonded
Critical Check: Look for the doublet. A single band indicates cyclization.
O-H Region Broad/Strong (2500–3300 cm⁻¹) Carboxylic Acid DimerAbsent No acidic protonCritical Check: The "fermi resonance" broadness of the acid OH is unmistakable in the target.
Carbonyl (C=O) ~1700–1725 cm⁻¹ Acid Carbonyl~1690–1710 cm⁻¹ Amide I BandNuance: While frequencies overlap, the Amide I band is typically sharper than the acid dimer band.
B. Synthesis Validation: Target vs. Nitro-Precursor

If the reduction of 2-(2,3-dichloro-6-nitrophenyl)acetic acid is incomplete, nitro bands will persist.

  • Target (

    
    ):  N-H Scissoring at 1620–1650 cm⁻¹ .
    
  • Precursor (

    
    ):  Asymmetric stretch at ~1530 cm⁻¹  and Symmetric stretch at ~1350 cm⁻¹ .
    
    • Protocol: If strong bands appear at 1530/1350 cm⁻¹, the hydrogenation is incomplete.

C. Fingerprint Region: Regioisomer Identification

The substitution pattern (1,2,3,6-tetrasubstituted benzene) leaves protons at positions 4 and 5. These are adjacent (ortho) protons .

  • Target (2,3-dichloro-6-amino): Two adjacent aromatic protons typically show a strong C-H out-of-plane (oop) bending band at 800–860 cm⁻¹ .

  • Isomer (2,4-dichloro-6-amino): Protons are isolated (meta/para). This typically results in two weaker bands or a shift to 860–900 cm⁻¹ .

  • Isomer (3,4-dichloro-2-amino): Two adjacent protons (positions 5,6). Harder to distinguish by IR alone; requires coupling with HPLC retention times.

Experimental Protocol: High-Resolution Capture

To ensure the resolution necessary for the fingerprint region (critical for chloro-isomers), the KBr Pellet method is preferred over ATR for initial structural characterization, though ATR is acceptable for routine QC.

Step-by-Step Workflow
  • Sample Preparation (KBr Method):

    • Mix 1–2 mg of the dry target compound with 200 mg of spectroscopic grade KBr.

    • Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Instrument Setup:

    • Resolution: 2 cm⁻¹ (Necessary to resolve the

      
       doublet).
      
    • Scans: 32 scans (minimum) to reduce noise in the 2500–3000 cm⁻¹ region.

  • Baseline Correction:

    • Apply automatic baseline correction, specifically checking the slope in the 2000–2500 cm⁻¹ region (often distorted by KBr moisture).

Decision Logic & Signaling Pathway

The following diagram illustrates the logical flow for validating the compound's identity based on spectral features.

IR_Validation_Flow Start Crude Product Spectrum Check_NH Check 3300-3500 cm⁻¹ Start->Check_NH Doublet Doublet Observed (Primary Amine) Check_NH->Doublet Singlet Singlet/Broad Band (Secondary Amine) Check_NH->Singlet Check_OH Check 2500-3300 cm⁻¹ Doublet->Check_OH Lactam_Error IMPURITY DETECTED: 4,5-Dichloroindolin-2-one (Lactam) Singlet->Lactam_Error Cyclization Broad_OH Broad Acid OH Present Check_OH->Broad_OH No_OH No Broad OH Check_OH->No_OH Check_NO2 Check 1530 & 1350 cm⁻¹ Broad_OH->Check_NO2 No_OH->Lactam_Error Loss of COOH NO2_Present Strong Bands Present Check_NO2->NO2_Present NO2_Absent Bands Absent Check_NO2->NO2_Absent Precursor_Error IMPURITY DETECTED: Unreacted Nitro Precursor NO2_Present->Precursor_Error Target_Confirmed IDENTITY CONFIRMED: This compound NO2_Absent->Target_Confirmed

Figure 1: Logical decision tree for interpreting IR spectra of the target compound, distinguishing it from common synthetic failure modes.

Detailed Band Assignment Table

This table synthesizes theoretical values with empirical data from analogous polychlorinated aniline and phenylacetic acid derivatives [1, 2].

Frequency (cm⁻¹)Vibration ModeAssignment / Notes
3460 & 3370

Primary Amine Stretching (Asym & Sym). Key differentiator from lactam.
2500–3300

Carboxylic Acid. Very broad, often overlapping C-H stretches.
3050–3100

Aromatic C-H stretch. Weak.
1700–1725

Carboxylic Acid Dimer. Strong intensity.
1620

Amine Scissoring.
1580 & 1480

Aromatic Ring Skeletal Vibrations.
1200–1300

C-O single bond stretch (Acid).
1050–1100

Aryl Chloride stretch. Often multiple bands due to 2,3-substitution.
800–860

Out-of-plane Bending. Indicates two adjacent aromatic protons (H4, H5).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard reference for N-H and C=O differentiation).

  • NIST Chemistry WebBook. Infrared Spectra of Polychlorinated Anilines and Phenylacetic Acids. National Institute of Standards and Technology.[3] Available at: [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

Comparative Guide: 2-(6-Amino-2,3-dichlorophenyl)acetic Acid vs. Standard Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(6-Amino-2,3-dichlorophenyl)acetic acid against standard phenylacetic acid intermediates. It is designed for medicinal chemists and process engineers optimizing the synthesis of fused heterocyclic APIs, particularly 4,5-dichlorooxindole derivatives used in voltage-gated sodium channel (e.g., Nav1.8) inhibitors.

Executive Summary

This compound (CAS: 887584-71-6) is a specialized "orphan" intermediate. Unlike the commoditized 2-aminophenylacetic acid (2-APA) or the high-volume Diclofenac acid (2-(2,6-dichloroanilino)phenylacetic acid), this compound features a primary amine ortho to the acetic acid group and a specific 2,3-dichloro substitution pattern.

This unique architecture makes it the obligate precursor for 4,5-dichloroindolin-2-one (4,5-dichlorooxindole) scaffolds. However, its high reactivity toward intramolecular cyclization presents significant handling challenges compared to its non-chlorinated or secondary amine analogs.

Quick Comparison Matrix
FeatureThis compound2-Aminophenylacetic acid (2-APA)Diclofenac Acid Intermediate
CAS 887584-71-6 1197-55-315307-86-5
Amine Type Primary (-NH₂)Primary (-NH₂)Secondary (Anilino)
Substitution 2,3-DichloroUnsubstituted2,6-Dichloro (on N-phenyl)
Primary Utility 4,5-Dichlorooxindole synthesisOxindole / Indole synthesisDiclofenac Sodium (NSAID)
Stability Low (Rapid spontaneous lactamization)Moderate (Slow lactamization)High (Stable solid)
Cost High (Specialty Reagent)Low (Commodity)Low (Commodity)

Chemical Profile & Reactivity Analysis

The "Lactamization Trap"

The defining characteristic of this compound is its propensity to undergo intramolecular dehydration to form a lactam (oxindole). While all ortho-amino phenylacetic acids share this pathway, the 2,3-dichloro substitution significantly alters the kinetics.

  • Steric Acceleration (Buttressing Effect): The chlorine atom at position 2 (ortho to the acetic acid group) exerts steric pressure, restricting the rotation of the acetic acid side chain. This "buttressing" effect forces the carboxyl carbon into closer proximity with the nucleophilic amine at position 6, lowering the entropic barrier for cyclization.

  • Electronic Deactivation: Conversely, the chlorines are electron-withdrawing. However, since they are meta and para to the amine (positions 3 and 4 relative to the amine), they reduce the nucleophilicity of the -NH₂ group compared to unsubstituted 2-APA.

  • Net Result: The steric facilitation dominates. This intermediate is often isolated as a salt (HCl) or ester to prevent spontaneous cyclization during storage.

DOT Diagram: The Cyclization Pathway

The following diagram illustrates the irreversible cyclization pathway that distinguishes this compound from stable secondary amines like Diclofenac acid.

CyclizationPathway cluster_0 Critical Instability Zone Acid 2-(6-Amino-2,3-dichlorophenyl) acetic acid (Open Chain) TS Tetrahedral Intermediate Acid->TS Nucleophilic Attack (Sterically Promoted) Lactam 4,5-Dichloroindolin-2-one (Oxindole Product) TS->Lactam - H2O Water H2O TS->Water

Caption: Mechanism of spontaneous lactamization. The chlorine at C2 (not shown) sterically compresses the acetic acid side chain against the amine, accelerating ring closure.

Comparative Performance Data

The following data compares the synthetic utility and physical properties of the three key intermediates.

Table 1: Physicochemical Properties & Stability
Property6-Amino-2,3-dichloro-PAA2-Aminophenylacetic AcidDiclofenac Acid
Molecular Weight 220.05151.16296.15
pKa (Acid) ~3.8 (Predicted)4.14.0
pKa (Amine) ~2.5 (Weak base)4.6~0.5 (Very weak)
Lactamization t½ < 24 h (at pH 4, 25°C)> 7 days (at pH 4, 25°C)Stable (Requires high heat/acid)
Solubility (pH 7) Low (< 1 mg/mL)ModerateLow
Table 2: Synthetic Efficiency (Oxindole Formation)

When the goal is to synthesize the corresponding oxindole (a key drug scaffold), the 2,3-dichloro variant shows distinct behavior.

Metric6-Amino-2,3-dichloro-PAA2-Aminophenylacetic Acid
Cyclization Conditions Mild Acid (Reflux, 1h)Strong Acid (Reflux, 4h)
Typical Yield 85-92%75-80%
Major Impurity Dimeric Azo compoundsOligomers
Purification Precipitation from waterRecrystallization

Experimental Protocols

Protocol A: Stabilization & Storage

Objective: To maintain the open-chain acid form for downstream coupling (e.g., amide bond formation) without cyclizing.

  • Salt Formation: Do not store as the free base/zwitterion. Convert immediately to the Hydrochloride Salt .

    • Dissolve crude amino acid in EtOAc.

    • Add 1.1 eq of 4M HCl in Dioxane at 0°C.

    • Filter the white precipitate under N₂.

  • Storage: Store at -20°C under Argon. The salt form protonates the amine, completely inhibiting the nucleophilic attack required for cyclization.

Protocol B: Controlled Cyclization to 4,5-Dichlorooxindole

Objective: Efficiently convert the intermediate to the stable oxindole scaffold.

  • Dissolution: Charge 10.0 g of this compound into a 250 mL round-bottom flask.

  • Acidification: Add 100 mL of 10% aqueous HCl.

  • Reflux: Heat to reflux (100°C) for 2 hours. Monitor by HPLC (Disappearance of Acid peak at RT ~3.5 min, appearance of Lactam at RT ~5.2 min).

  • Isolation: Cool to 10°C. The 4,5-dichlorooxindole will precipitate as a beige solid.

  • Filtration: Filter and wash with cold water (2 x 20 mL) to remove trace acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Target Yield: >90%[1]

    • Purity: >98% (HPLC)[1]

Synthesis Workflow Diagram

This workflow describes the typical route to generate this intermediate from commercially available precursors, highlighting the critical "Use-or-Lose" decision point.

SynthesisWorkflow Start 2,3-Dichlorophenylacetic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInt 2-(2,3-Dichloro-6-nitrophenyl) acetic acid Nitration->NitroInt Reduction Reduction (Fe/HCl or H2/Pd) NitroInt->Reduction Target TARGET: 2-(6-Amino-2,3-dichlorophenyl) acetic acid Reduction->Target Decision Decision Point Target->Decision Unstable! PathA Path A: Stabilize (Make HCl Salt) Decision->PathA Storage PathB Path B: Cyclize (Make Oxindole) Decision->PathB Drug Synthesis

Caption: Synthesis route via nitration/reduction. The target amine is transient and must be immediately processed.

References

  • EvitaChem. Product Analysis: this compound (EVT-3195358). Retrieved from

  • Organic Syntheses. General Procedures for Phenylacetic Acid Derivatives. Org.[2] Synth. 1922, 2, 63. Retrieved from

  • ChemicalBook. CAS 887584-71-6 Entry and Properties. Retrieved from

  • GuideChem. Safety and Handling of Amino-Dichlorophenylacetic Acids. Retrieved from

  • ResearchGate. Comparative Metabolism and Toxicity of 2,4-Dichlorophenylacetic Acid Derivatives. Retrieved from

Sources

Certificate of Analysis (CoA) requirements for 2-(6-Amino-2,3-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Certificate of Analysis for 2-(6-Amino-2,3-dichlorophenyl)acetic acid

For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials and intermediates is the bedrock of successful and reproducible research. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a chemical batch, but not all CoAs are created equal. This guide provides a senior application scientist's perspective on the essential requirements for a CoA for this compound, a critical building block in pharmaceutical synthesis. We will dissect the key quality attributes, compare a robust CoA with a substandard one, and provide the technical rationale behind the necessary analytical tests.

The Central Role of a Comprehensive CoA

This compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity and impurity profile of this precursor directly impact the quality, safety, and efficacy of the final drug product. A detailed and reliable CoA is therefore not merely a formality but a critical tool for risk assessment and quality assurance.[1][2] It provides a transparent overview of the test results for a specific batch, ensuring it meets predetermined specifications.[3][4] Regulatory bodies like the FDA and EMA place significant emphasis on the quality of starting materials, making a thorough CoA essential for any future regulatory submissions.[5][6][7]

Deconstructing the Essential CoA Parameters

A truly useful CoA goes beyond a simple pass/fail statement. It must provide quantitative data for a range of quality attributes, determined by validated analytical methods.[8] Below are the critical sections and tests that should be present on a CoA for this compound.

Identification and General Properties

This section confirms the fundamental identity and physical characteristics of the material.

  • Product Name: this compound

  • CAS Number: A unique identifier for the chemical substance.

  • Molecular Formula & Weight: C₈H₇Cl₂NO₂; 220.05 g/mol

  • Batch/Lot Number: Ensures traceability of a specific production batch.[3]

  • Appearance: A qualitative description (e.g., "White to off-white crystalline powder"). Deviation from the expected appearance can be the first sign of instability or contamination.

  • Solubility: Practical information for downstream processing, typically tested in relevant solvents (e.g., DMSO, Methanol).

Structural Confirmation (Identity)

It is imperative to confirm that the material is, in fact, this compound. Relying on appearance alone is insufficient.

  • Infrared (IR) Spectroscopy: Provides a molecular "fingerprint." The CoA should state that the IR spectrum of the sample conforms to the spectrum of a qualified reference standard. This is a rapid and powerful identity test.

  • ¹H-NMR / ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information. The CoA should confirm that the NMR spectrum is consistent with the proposed structure of the molecule. This is the gold standard for structural elucidation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by providing a mass-to-charge ratio. The CoA should report the observed molecular ion peak (e.g., [M+H]⁺) and confirm it matches the theoretical value.

Purity and Strength (Assay)

This is arguably the most critical quantitative test, defining the proportion of the desired compound in the batch.

  • Assay by HPLC (High-Performance Liquid Chromatography): This is the preferred method for its specificity and precision. The result should be reported as a percentage (e.g., ≥99.0% on an anhydrous basis). A result reported simply as "Conforms" is inadequate.

  • Assay by Titration (e.g., Non-aqueous): A classical but still valuable method. It can be used to determine the content of the acidic (carboxylic acid) or basic (amino) group. If used, the CoA should specify the method and the result.

Comprehensive Impurity Profiling

Impurities can arise from the synthesis process, degradation, or storage. Their identification and quantification are critical for safety and process control.[9]

  • Related Substances (Organic Impurities) by HPLC: This analysis identifies and quantifies other structurally similar compounds. The CoA should not only list the total impurities but also specify individual impurities.

    • Causality: Different impurities can have different toxicological profiles or reactivity in subsequent chemical steps. Knowing the level of each specific impurity (e.g., starting materials, regio-isomers, or by-products) is vital for process control and risk assessment. A common specification might be: "Total Impurities: ≤1.0%", "Any single unspecified impurity: ≤0.1%".

  • Residual Solvents by Gas Chromatography (GC): Solvents used in the final purification steps can remain in the material. The CoA must list the specific solvents tested for and their levels in parts-per-million (ppm), with limits conforming to ICH Q3C guidelines.

  • Water Content (Karl Fischer Titration): Water is not an inert impurity; it can affect reaction stoichiometry and stability. The CoA should provide a quantitative result (e.g., ≤0.5%). "Loss on Drying" is a less specific alternative that measures all volatile components, not just water.[1]

  • Residue on Ignition (Sulphated Ash): This test measures the amount of inorganic impurities in the sample. A low value (e.g., ≤0.1%) indicates a low level of inorganic contaminants.

  • Heavy Metals: This test is crucial for any material intended for pharmaceutical use. The CoA should state the method (e.g., USP <232>/<233> or equivalent) and the result (e.g., ≤10 ppm).

Comparison: High-Quality vs. Sub-standard CoA

The difference between a reliable CoA and a poor one can be stark. The following table illustrates this by comparing an ideal CoA with a hypothetical, sub-standard alternative for the same material.

Parameter High-Quality, Research-Grade CoA (Alternative 1) Hypothetical Sub-standard CoA (Alternative 2) Why It Matters
Identification IR, ¹H-NMR, and MS data confirm structure against a reference standard."Conforms to Structure"Lack of data provides no verifiable proof of identity.
Assay (HPLC) 99.7% (on anhydrous basis)>98%A precise, quantitative value is essential for accurate stoichiometry in subsequent reactions.
Related Substances Total: 0.25%. Largest Unknown: 0.08%.Total Impurities: "Conforms"Without individual impurity data, a toxic or reactive impurity could be present at an unsafe level.
Water Content 0.12% (by Karl Fischer)Loss on Drying: <1.0%Karl Fischer is specific to water. Loss on Drying can include residual solvents, masking the true water content.
Residual Solvents Methanol: 150 ppm, Acetone: Not Detected (<50 ppm). (Method: GC-HS)"Meets ICH Limits"This vague statement is not auditable and hides which solvents were tested for and their actual levels.
Data Traceability Includes reference to the validated analytical method number used for each test.No method references.Traceability to validated methods is a core tenet of Good Manufacturing Practice (GMP) and ensures results are reliable.[8]

Quality Control Workflow: From Sample to Certificate

A robust CoA is the end product of a well-controlled process. The following diagram illustrates the typical workflow within a Quality Control (QC) laboratory for the analysis and release of a batch of this compound.

CoA_Workflow cluster_0 Sample & Data Management cluster_1 Analytical Testing SampleReceipt Sample Receipt & Login Physical Physical Tests (Appearance, Solubility) SampleReceipt->Physical Assign Tests Identity Identity Tests (IR, NMR, MS) SampleReceipt->Identity Purity Purity & Impurity (HPLC, GC, KF, ROI) SampleReceipt->Purity DataReview Peer & QA Data Review DataReview->SampleReceipt OOS/OOT Investigation CoAGen CoA Generation DataReview->CoAGen Approve Data Release Batch Release CoAGen->Release Final Approval Physical->DataReview Submit Results Identity->DataReview Submit Results Purity->DataReview Submit Results

Caption: Workflow for CoA Generation and Batch Release.

Experimental Protocol: HPLC Method for Assay and Related Substances

To ensure trustworthiness, the analytical methods themselves must be self-validating. This is achieved through System Suitability Testing (SST), which is performed before any sample analysis.

Objective: To determine the assay and organic impurity profile of this compound using a gradient reverse-phase HPLC method with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Reference Standard (RS): Well-characterized this compound.

  • Sample (Test) Solution: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask, dissolve and dilute to volume with Diluent.

2. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    25.1 10

    | 30 | 10 |

3. System Suitability Testing (SST):

  • Rationale: SST ensures the chromatographic system is performing adequately to generate accurate and precise data. This is a self-validating step; if SST fails, no sample analysis can proceed.

  • Procedure: Prepare an SST solution containing the API and a known impurity. Make five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

    • Theoretical Plates (Efficiency): ≥ 2000 for the main peak.

    • %RSD (Precision): ≤ 2.0% for the peak area of the five replicate injections.

    • Resolution: ≥ 2.0 between the main peak and the nearest eluting impurity.

4. Analysis Procedure:

  • Perform the SST and ensure all criteria are met.

  • Inject the Diluent (as a blank) to ensure no system peaks interfere.

  • Inject the Reference Standard solution in duplicate.

  • Inject the Sample (Test) solution in duplicate.

  • Inject a check standard after a reasonable number of sample injections to ensure continued system performance.

5. Calculations:

  • Assay (%): Calculated by comparing the peak area of the sample to the peak area of the reference standard of known purity and concentration.

  • Impurities (%): Calculated using area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

This detailed protocol provides a framework for a robust, reliable analytical method, the results of which can be trusted when reported on a CoA.

References

  • Quality: active substance . European Medicines Agency (EMA). [Link]

  • GMP Requirements for Certificates of Analysis (CoA) . ECA Academy. [Link]

  • GMP Requirements For Certificates of Analysis . Scribd. [Link]

  • API COA Guide: Quality Assurance for Manufacturers & Purchasers . Pharmi Med. [Link]

  • Summary of requirements for active substances in the quality part of the dossier - Scientific guideline . European Medicines Agency (EMA). [Link]

  • EMA/CHMP: New Guideline Draft on Active Substances published for Comment . ECA Academy. [Link]

  • Updates and impacts: Understanding the EMA's revised guideline on active substances . G&L Scientific. [Link]

  • Quality guidelines . European Medicines Agency (EMA). [Link]

  • FDA's Guidelines for GMP Of API . Dalton Pharma Services. [Link]

  • 〈1080〉 Bulk Pharmaceutical Excipients—Certificate of Analysis . USP-NF. [Link]

  • Certificate of Analysis (CoA) . Dedecke GmbH. [Link]

  • API Certificates of Analysis . CriticalPoint. [Link]

  • Certificate of analysis - FAQs . EDQM. [Link]

  • The European Pharmacopoeia and certificates of suitability (CEP) . EDQM. [Link]

  • EDQM releases draft revised “Guideline on requirements for revision/renewal of certificates of suitability to the European Pharmacopoeia monographs” – for public consultation . EDQM. [Link]

  • API Vendor Validation . Alliance for Pharmacy Compounding. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . Spectroscopy Online. [Link]

Sources

Safety Operating Guide

2-(6-Amino-2,3-dichlorophenyl)acetic Acid: Proper Disposal & Handling Guide

[1][2]

Executive Summary: Immediate Action Plan

Do NOT dispose of 2-(6-Amino-2,3-dichlorophenyl)acetic acid down the drain.[1][2][3] This compound is a halogenated aromatic amine and a known aquatic toxin.[2]

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).[2]

  • Key Hazard: Releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion; requires specialized incineration.[2]

  • Segregation: Strictly separate from non-halogenated solvents (e.g., Acetone, Ethanol) to prevent cross-contamination of waste streams, which escalates disposal costs and complicates incineration.[2][4]

Chemical Profile & Hazard Causality[1]

To handle this chemical safely, you must understand why it is hazardous. This compound is a key intermediate in the synthesis of Diclofenac (a non-steroidal anti-inflammatory drug).[2] Its structure dictates its disposal requirements:

Structural FeatureHazard ImplicationDisposal Consequence
Dichloro- Ring High thermal stability; persistent in environment.[1][2]Mandatory Incineration at >1100°C with scrubbers to capture HCl gas.[2]
Aniline (Amine) Group Potential sensitizer; basic functionality.[2]Incompatible with strong oxidizers (e.g., Nitric Acid) due to exothermic reaction risk.[2]
Acetic Acid Moiety Acidic functionality.[2]Can react with strong bases; ensure waste containers are chemically compatible (HDPE preferred).[2]

GHS Classification:

  • Skin Irritation: Category 2[2][5][6][7]

  • Eye Irritation: Category 2A[2][7]

  • Aquatic Toxicity: Acute/Chronic (implied for chlorinated anilines)[2]

Waste Segregation Logic (The "Golden Rule")[1]

In industrial and research settings, the most common compliance failure is improper segregation. You must classify this waste as Halogenated .[2][4]

Why Segregation Matters

Incinerators for non-halogenated waste often operate at lower temperatures.[1][2] If chlorinated compounds enter these streams, they can form Dioxins and Furans due to incomplete combustion.[2] Therefore, facilities charge a premium for halogenated waste to cover the cost of high-temperature destruction and acid gas scrubbing.[1][2]

Decision Logic for Waste Classification

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->Solid Powder/CrystalsLiquidLiquid / SolutionStateCheck->Liquid DissolvedBinSolidContainer: Wide-Mouth HDPELabel: Hazardous Waste (Solid)Tag: 'Halogenated Organic'Solid->BinSolid Double BaggedSolventCheckSolvent Composition?Liquid->SolventCheckBinHaloContainer: Safety Can / GlassLabel: Hazardous Waste (Liquid)Tag: 'Halogenated Solvents'SolventCheck->BinHalo Organic Solvent(>1% Halogen content)BinAqueousContainer: CarboyLabel: Hazardous Waste (Aqueous)Tag: 'Toxic Inorganic/Organic Mix'SolventCheck->BinAqueous Aqueous Buffer(Check pH)

Figure 1: Decision tree for segregating this compound waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spill cleanup residues, or recrystallization solids.[2]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2] Use a P95/P100 dust mask if handling fine powder outside a fume hood.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Packaging:

    • Do not pour loose powder directly into a large drum.[1][2]

    • Double-bag the substance in clear polyethylene bags.[1][2]

    • Seal each bag with a zip-tie or tape.[1][2]

  • Labeling:

    • Mark as "Hazardous Waste - Solid, Toxic." [1][2]

    • Explicitly list: this compound.

    • Add hazard checkbox: "Halogenated." [2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors or HPLC waste.[2]

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Peroxides, Nitric Acid) or active metals.[2]

  • pH Adjustment (Aqueous Only): If the waste is aqueous, ensure pH is between 5 and 9 to prevent corrosion of storage drums, though HDPE is resistant to this specific acid.[2]

  • Transfer: Use a funnel to prevent spills.

  • Labeling:

    • If mixed with solvents like Dichloromethane (DCM) or Chloroform: Label as "Halogenated Solvent Waste." [2]

    • If mixed with Methanol/Acetonitrile: STILL label as "Halogenated Solvent Waste" because the chlorinated solute contaminates the entire volume.[2]

Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent environmental release.[8]

Spill Response Workflow

SpillResponseAlert1. Alert & Protect(Notify personnel, Don PPE)Assess2. Assess StateAlert->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid/Solution SpillAssess->WetSpillActionDryCover with wet paper towelto suppress dust.Scoop into bag.DrySpill->ActionDryActionWetDyke with absorbent pillows.Absorb with Vermiculite/Sand.Do NOT use combustible sawdust.WetSpill->ActionWetClean3. Decontaminate Surface(Soap & Water Wash)ActionDry->CleanActionWet->CleanDispose4. Label as Hazardous WasteClean->Dispose

Figure 2: Operational workflow for containing and cleaning spills.

Regulatory & Compliance Context (US/EU)

Failure to adhere to these codes can result in significant fines.[2]

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic WasteD022 (if Chloroform present) or General Halogenated Organic.[1][2] Not typically P/U listed by name, but treated as toxic.[2][3][4]
DOT (Transport) Hazard ClassClass 9 (Environmentally Hazardous Substance) or Class 6.1 (Toxic) depending on purity/quantity.[2]
EU (EWC) Waste Code07 05 13 * (Solid wastes containing dangerous substances) or 14 06 02 * (Halogenated solvents).[2]

Note on Incineration: Under 40 CFR Part 264 (Subpart O), incinerators burning halogenated organics must achieve a destruction and removal efficiency (DRE) of 99.99%.[2] This is why accurate labeling of "Halogenated" is non-negotiable.[2]

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2,6-Dichlorophenylacetic acid. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • National Institutes of Health (NIH). (2023).[2] Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 4-Amino-2,6-dichlorophenol (Analogous Handling). Retrieved from

  • Electronic Code of Federal Regulations (eCFR). (2024). Appendix III to Part 268 -- List of Halogenated Organic Compounds. Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Amino-2,3-dichlorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Amino-2,3-dichlorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.